molecular formula C19H16BrNO3 B444178 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 445289-20-3

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444178
CAS No.: 445289-20-3
M. Wt: 386.2g/mol
InChI Key: YVECGKPYFNVLAC-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGKPYFNVLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the prevalence of the quinoline scaffold in numerous pharmacologically active agents, a reliable synthetic protocol is of significant value. This document outlines two primary synthetic pathways, the Pfitzinger reaction and the Doebner reaction, with a detailed experimental protocol provided for the Pfitzinger approach. This guide also includes information on starting materials, reaction mechanisms, and expected analytical data. The content is intended for an audience with a background in organic chemistry.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of many therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The specific target molecule, this compound (CAS No. 445289-20-3), is a structurally complex derivative with potential for further functionalization in drug development programs.[3][4] This guide details the synthetic approaches to this molecule, providing a foundation for its laboratory-scale preparation.

Synthetic Pathways

Two classical name reactions are primarily considered for the synthesis of this compound: the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group, conducted under basic conditions.[5] For the target molecule, this reaction involves the condensation of 6-bromoisatin with 1-(3-isopropoxyphenyl)ethan-1-one.[2]

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in 6-bromoisatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the ketone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[5]

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to generate a quinoline-4-carboxylic acid.[1][6] To synthesize the target compound via this route, 4-bromoaniline would react with 3-isopropoxybenzaldehyde and pyruvic acid. This method is particularly useful due to the commercial availability of a wide variety of anilines and aldehydes.[6]

Experimental Protocols: Pfitzinger Synthesis

The following is a detailed, representative protocol for the synthesis of this compound via the Pfitzinger reaction.

Starting Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromoisatin6326-79-0C₈H₄BrNO₂226.03
1-(3-Isopropoxyphenyl)ethan-1-one114590-73-7C₁₁H₁₄O₂178.23
Potassium Hydroxide1310-58-3KOH56.11
Ethanol64-17-5C₂H₅OH46.07
Hydrochloric Acid7647-01-0HCl36.46
Reaction Procedure
  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL). Stir until all the solid has dissolved. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred ethanolic KOH solution, add 6-bromoisatin (0.1 mol). The color of the mixture is expected to change, indicating the opening of the isatin ring to form the potassium salt of the corresponding keto-acid. Continue stirring at room temperature for 30 minutes.

  • Addition of the Ketone: To the reaction mixture, add 1-(3-isopropoxyphenyl)ethan-1-one (0.1 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water (200 mL). The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted ketone. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the crude product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Synthesis of Starting Materials
  • 6-Bromoisatin: This starting material can be synthesized from 3-bromoaniline through a two-step process involving reaction with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in concentrated sulfuric acid.[8][9]

  • 1-(3-Isopropoxyphenyl)ethan-1-one: This ketone is commercially available from several chemical suppliers.[10][11][12]

Data Presentation

The following table summarizes the key quantitative data for the target molecule. Note: As no specific literature values for yield and melting point were found, typical ranges for analogous Pfitzinger reactions are provided.

ParameterValue
IUPAC Name This compound
CAS Number 445289-20-3
Molecular Formula C₁₉H₁₆BrNO₃
Molecular Weight 386.25 g/mol
Appearance Expected to be a solid
Melting Point Not reported (typically >200 °C for similar compounds)
Typical Yield 60-80% (based on analogous reactions)
Solubility Soluble in DMSO and DMF, sparingly soluble in alcohols

Visualizations

Pfitzinger Reaction Pathway

Pfitzinger_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Bromoisatin 6-Bromoisatin Ketoacid Keto-acid Intermediate Bromoisatin->Ketoacid + KOH / EtOH Ketone 1-(3-Isopropoxyphenyl)ethan-1-one Imine Imine Ketone->Imine Ketoacid->Imine + Ketone Enamine Enamine Imine->Enamine Tautomerization Product This compound Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow A 1. Prepare KOH in Ethanol Solution B 2. Add 6-Bromoisatin (Ring Opening) A->B C 3. Add 1-(3-isopropoxyphenyl)ethan-1-one B->C D 4. Reflux for 12-24 hours C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Dissolve in Water & Wash with Ether E->F G 7. Acidify with HCl to Precipitate Product F->G H 8. Filter and Wash Precipitate G->H I 9. Dry the Crude Product H->I J 10. Recrystallize for Purification I->J

Caption: General experimental workflow for the synthesis.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates information from chemical suppliers, analogous compounds, and established synthetic methodologies to offer a robust resource for research and development.

Core Chemical Properties

This compound is a substituted quinoline derivative. The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 445289-20-3[2][3]
Molecular Formula C₁₉H₁₆BrNO₃[2][3]
Molecular Weight 386.25 g/mol [2]
IUPAC Name This compound[3]
Hazard Identification Irritant[2]

Spectroscopic and Analytical Data

While a complete set of spectra for this compound is not publicly available, data for analogous compounds provide a strong basis for structural confirmation.

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted/Analogous DataSource(s) for Analogy
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Isopropyl protons (septet and doublet, δ ~4.7 and ~1.3 ppm), Carboxylic acid proton (broad singlet, δ >12 ppm). A spectrum for the 4-isopropoxy isomer is available.
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ >165 ppm), Isopropyl carbons (δ ~70 and ~22 ppm). Data for 6-bromo-2-phenyl-N-cyclohexyl-quinoline-4-carboxyamide provides reference points for the quinoline core.[4]
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches (1500-1600 cm⁻¹), C-O and C-Br stretches in the fingerprint region.[5]
Mass Spectrometry Molecular ion peak (M+) exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[6]

Proposed Synthesis Methodologies

The synthesis of this compound can be approached through well-established named reactions for quinoline synthesis. The Doebner and Pfitzinger reactions are the most relevant.

Proposed Doebner Reaction Protocol

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7][8] For the target molecule, this would involve the reaction of 4-bromoaniline, 3-isopropoxybenzaldehyde, and pyruvic acid.

Experimental Workflow: Doebner Reaction

Doebner_Workflow reactants 4-Bromoaniline + 3-Isopropoxybenzaldehyde + Pyruvic Acid solvent Ethanol or Solvent-free reactants->solvent heating Reflux or Heating (e.g., 80°C) solvent->heating reaction Reaction Mixture heating->reaction workup Aqueous Workup (Acidification) reaction->workup purification Recrystallization or Column Chromatography workup->purification product 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid purification->product Pfitzinger_Reaction cluster_reactants Reactants isatin 5-Bromoisatin base Base (e.g., KOH) isatin->base ketone 1-(3-isopropoxyphenyl)ethanone ketone->base intermediate Ring Opening of Isatin & Condensation with Ketone base->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid cyclization->product Anticancer_Pathway compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid (Hypothesized) sirt3 SIRT3 compound->sirt3 Inhibition deacetylation Mitochondrial Protein Deacetylation sirt3->deacetylation Catalyzes cell_cycle Cell Cycle Progression deacetylation->cell_cycle Promotes arrest G0/G1 Phase Arrest cell_cycle->arrest Leads to differentiation Cell Differentiation arrest->differentiation

References

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound belonging to the quinoline-4-carboxylic acid class. This class of molecules is of significant interest in medicinal chemistry due to its versatile scaffold, which is foundational to numerous therapeutic agents. This guide covers the compound's chemical identity, physicochemical properties, a probable synthetic pathway, and its potential biological relevance in the context of kinase inhibition.

Chemical Identity and Structure

The nomenclature and structural details provide the fundamental identity of the compound.

  • IUPAC Name: this compound.[1]

  • 2D Structure:

    alt text

Physicochemical and Biological Data

Quantitative data is essential for assessing the compound's potential as a drug candidate. The following table summarizes known identifiers. Specific experimental data for this molecule is not widely available in public literature; however, the quinoline-4-carboxylic acid scaffold is extensively studied for its biological activities.[2][3]

PropertyValueSource
CAS Number 445289-20-3[1][4][5]
Molecular Formula C₁₉H₁₆BrNO₃[1][4][6]
Molecular Weight 386.25 g/mol [4][7]
Melting Point Data not publicly available-
Solubility Data not publicly available-
Biological Activity (IC₅₀) Data not publicly available for this specific compound. Derivatives of quinoline-4-carboxylic acid are known inhibitors of various protein kinases like CK2 and sirtuins (SIRT3).[8][9][10]-

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the synthesis and potential biological evaluation of this compound class.

The Doebner reaction is a classical and efficient three-component method for synthesizing 2-substituted quinoline-4-carboxylic acids.[11][12] This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Principle: The reaction proceeds via the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization, and subsequent oxidation to yield the aromatic quinoline product.[11]

General Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline (the aniline component) and 1.0 equivalent of 3-isopropoxybenzaldehyde (the aldehyde component) in a suitable solvent (e.g., ethanol or refluxing acetic acid).

  • Initiation: Add 1.1 equivalents of pyruvic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the final this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Given that the quinoline scaffold is a known "privileged structure" for developing kinase inhibitors, a common evaluation method is an in vitro kinase assay to determine the compound's inhibitory potency (IC₅₀).[2]

Principle: This assay measures the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ability of the test compound to inhibit this phosphorylation is measured, typically by detecting the amount of ATP consumed or the amount of phosphorylated substrate produced.

General Protocol:

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare stock solutions of the kinase enzyme, the specific peptide substrate, and ATP. Dissolve the test compound (this compound) in DMSO to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations to the kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) within the region of linear enzyme kinetics.[13]

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods:

    • Luminescence-based: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

    • Fluorescence-based: Use a modified substrate that becomes fluorescent upon phosphorylation.

    • Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[13]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualized Workflows and Pathways

Diagrams help clarify complex relationships and processes in synthesis and biological systems.

Doebner_Reaction_Workflow start_end start_end process process reagent reagent purify purify start Start R1 4-Bromoaniline R2 3-Isopropoxybenzaldehyde R3 Pyruvic Acid A Combine Reactants in Solvent B Heat to Reflux (2-6 hours) A->B Initiate Reaction R1->A R2->A R3->A C Cool to Room Temp & Precipitate B->C Reaction Complete D Filter & Wash Crude Product C->D E Recrystallize D->E F Characterize (NMR, MS, HPLC) E->F end Final Product F->end

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Kinase_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start_end start_end process process input input data data Cpd Test Compound (Serial Dilution) Mix Combine Reagents in Plate Cpd->Mix Enz Kinase Enzyme & Substrate Enz->Mix Initiate Initiate with ATP Mix->Initiate Incubate Incubate (30-60 min) Initiate->Incubate Detect Stop Reaction & Detect Signal (Luminescence/Fluorescence) Incubate->Detect Plot Plot Dose-Response Curve Detect->Plot Calc Calculate IC50 Value Plot->Calc

Caption: A typical experimental workflow for in vitro kinase inhibitor screening.

Kinase_Signaling_Pathway receptor Receptor kinase kinase inhibitor Quinoline Inhibitor tf Transcription Factor response Cellular Response (e.g., Proliferation) Ligand Growth Factor rec rec Ligand->rec Binds K1 Kinase 1 (e.g., RAF) rec->K1 Activates K2 Kinase 2 (e.g., MEK) K1->K2 Phosphorylates K3 Kinase 3 (e.g., ERK) K2->K3 Phosphorylates trans_factor trans_factor K3->trans_factor Activates inh inh inh->K2 Inhibits cell_resp cell_resp trans_factor->cell_resp Regulates Gene Expression

Caption: A representative kinase cascade showing a potential point of inhibition.

References

Technical Guide: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a specialized organic compound. Due to the limited availability of specific experimental data for this molecule, this document outlines a representative synthesis protocol based on established methodologies for analogous quinoline-4-carboxylic acid derivatives. It also includes key physicochemical properties and a generalized experimental workflow. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Compound Identification

Chemical Name: this compound

CAS Number: 445289-20-3[1][2]

Molecular Formula: C₁₉H₁₆BrNO₃[1][2]

Structure:

Doebner_Reaction cluster_reactants Reactants cluster_product Product R1 4-Bromoaniline P This compound R1->P Doebner Reaction (e.g., in Ethanol, Reflux) R2 3-Isopropoxybenzaldehyde R2->P Doebner Reaction (e.g., in Ethanol, Reflux) R3 Pyruvic Acid R3->P Doebner Reaction (e.g., in Ethanol, Reflux) experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation start Reactant Preparation (Amine, Aldehyde, Pyruvic Acid) reaction Doebner Reaction start->reaction workup Reaction Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Recrystallization) workup->purification structure Structural Characterization (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, TLC) purification->purity screening In vitro Biological Screening structure->screening purity->screening doseresponse Dose-Response Studies screening->doseresponse mechanism Mechanism of Action Studies doseresponse->mechanism

References

Technical Dossier: Physicochemical Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The data presented herein is essential for professionals engaged in experimental design, computational modeling, and synthesis.

Compound Identification and Properties

The fundamental properties of a chemical entity, such as its molecular formula and weight, are critical for all quantitative scientific endeavors. These values form the basis for stoichiometric calculations in synthesis, concentration determination for bioassays, and interpretation of analytical data.

The molecular formula for this compound has been determined to be C19H16BrNO3.[1][2] Based on this formula, the calculated molecular weight is 386.25 g/mol .[1] A detailed breakdown of these properties is provided in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 445289-20-3[1][2]
Molecular Formula C19H16BrNO3[1][2]
Molecular Weight 386.25 g/mol [1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not achieved through a single direct measurement but is calculated from the molecular formula, which is confirmed by various analytical techniques.

Methodology for Structural Confirmation and Formula Determination:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique used to determine the accurate mass of the molecule.

    • Protocol: A sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-) is measured with high precision. The resulting accurate mass is used to predict the most plausible elemental composition, confirming the molecular formula C19H16BrNO3. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key confirmation point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

    • Protocol: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For ¹H NMR, the number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values are analyzed to map out all the protons. For ¹³C NMR, the number of signals and their chemical shifts confirm the count of unique carbon atoms. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be employed to establish the connectivity between atoms, confirming the specific arrangement of the isopropoxy, phenyl, and bromoquinoline moieties.

These established and universally accepted protocols provide the necessary data to confirm the structure and, consequently, the molecular formula from which the molecular weight is calculated.

Data Visualization

To illustrate the logical relationship between the compound's identity and its fundamental physicochemical properties, the following diagram is provided.

G A 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid B Molecular Formula: C19H16BrNO3 A->B Determines C Molecular Weight: 386.25 g/mol B->C Calculates

Logical flow from compound identity to molecular weight.

References

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology for the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a plausible synthetic protocol is outlined based on the well-established Doebner reaction for the synthesis of quinoline-4-carboxylic acids. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 445289-20-3

  • Molecular Formula: C₁₉H₁₆BrNO₃

  • Molecular Weight: 386.24 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1HCarboxylic acid (-COOH)
~8.5 - 8.7d1HH-5 (quinoline ring)
~8.1 - 8.3s1HH-3 (quinoline ring)
~7.9 - 8.1d1HH-8 (quinoline ring)
~7.7 - 7.9dd1HH-7 (quinoline ring)
~7.5 - 7.7m2HH-2', H-6' (isopropoxyphenyl ring)
~7.3 - 7.5t1HH-5' (isopropoxyphenyl ring)
~7.0 - 7.2d1HH-4' (isopropoxyphenyl ring)
~4.6 - 4.8sept1HIsopropoxy (-OCH(CH₃)₂)
~1.3 - 1.4d6HIsopropoxy (-OCH(CH₃)₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167 - 169Carboxylic acid (-C OOH)
~158 - 160C-3' (Ar-O)
~154 - 156C-2 (quinoline ring)
~147 - 149C-8a (quinoline ring)
~138 - 140C-4 (quinoline ring)
~135 - 137C-1' (isopropoxyphenyl ring)
~132 - 134C-7 (quinoline ring)
~130 - 132C-5' (isopropoxyphenyl ring)
~128 - 130C-5 (quinoline ring)
~125 - 127C-4a (quinoline ring)
~122 - 124C-6 (quinoline ring, C-Br)
~120 - 122C-8 (quinoline ring)
~118 - 120C-3 (quinoline ring)
~116 - 118C-6' (isopropoxyphenyl ring)
~114 - 116C-4' (isopropoxyphenyl ring)
~112 - 114C-2' (isopropoxyphenyl ring)
~70 - 72Isopropoxy (-OC H(CH₃)₂)
~21 - 23Isopropoxy (-OCH(C H₃)₂)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
385/387Molecular ion peak [M]⁺, showing isotopic pattern for one bromine atom.
340/342Loss of COOH radical (M - 45).
326/328Loss of isopropoxy radical (M - 59).
298/300Loss of isopropoxy radical and CO (M - 59 - 28).
220Fragmentation of the quinoline core.

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2400BroadO-H stretching of the carboxylic acid dimer.
~3050MediumAromatic C-H stretching.
~2980, ~2930MediumAliphatic C-H stretching (isopropoxy group).
~1700StrongC=O stretching of the carboxylic acid.
~1600, ~1550, ~1480MediumAromatic C=C and C=N stretching of the quinoline and phenyl rings.
~1250StrongAsymmetric C-O-C stretching of the isopropoxy ether.
~1100MediumSymmetric C-O-C stretching of the isopropoxy ether.
~830StrongC-H out-of-plane bending, indicative of substitution pattern on the aromatic rings.
~650MediumC-Br stretching.

Proposed Synthetic Protocol: Doebner Reaction

The synthesis of 2-aryl-6-bromoquinoline-4-carboxylic acids can be effectively achieved through the Doebner reaction.[1][2] This one-pot, three-component reaction involves the condensation of a substituted aniline, an aromatic aldehyde, and pyruvic acid.

Reaction Scheme:

4-Bromoaniline + 3-Isopropoxybenzaldehyde + Pyruvic Acid → this compound

Experimental Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) and 3-isopropoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Initiation: Gently heat the mixture to reflux.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) dropwise to the refluxing solution.

  • Reaction: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: The precipitated solid is collected by vacuum filtration. The crude product is then washed with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Visualizations

Diagram 1: Proposed Doebner Reaction Pathway

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde->Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Dehydration & Aromatization Dehydration & Aromatization Cyclization->Dehydration & Aromatization Target_Molecule This compound Dehydration & Aromatization->Target_Molecule Spectroscopic_Workflow Start Synthesized Compound Purification Purification (Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation H_NMR 1H NMR Structure_Elucidation->H_NMR C_NMR 13C NMR Structure_Elucidation->C_NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final_Data Compiled Spectroscopic Data H_NMR->Final_Data C_NMR->Final_Data MS->Final_Data IR->Final_Data

References

Spectroscopic Profile of a Key Pharmaceutical Intermediate: 1H NMR Analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a key building block in pharmaceutical research and development. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a structural representation of the molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and known chemical shift values for similar substituted quinoline systems.[1][2] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-58.2 - 8.4d~2.01H
H-77.9 - 8.1dd~9.0, 2.01H
H-87.7 - 7.9d~9.01H
H-3'7.6 - 7.8s-1H
H-2'7.5 - 7.7d~7.51H
H-6'7.4 - 7.6t~7.51H
H-4'7.1 - 7.3d~7.51H
-CH(CH₃)₂4.6 - 4.8sept~6.01H
-CH(CH ₃)₂1.3 - 1.5d~6.06H
-COOH> 12.0br s-1H

Note: The quinoline ring protons are numbered according to standard IUPAC nomenclature. The phenyl ring protons are designated with a prime ('). 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, 't' a triplet, 'sept' a septet, and 'br s' a broad singlet.

Molecular Structure and Logic

The structure of this compound is key to understanding its ¹H NMR spectrum. The following diagram illustrates the molecular structure and the numbering of the protons.

Figure 1: Molecular structure of this compound.

Experimental Protocol

The following is a general procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[3]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] The choice of solvent may affect the chemical shift of the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

The workflow for this experimental process can be visualized as follows:

G SamplePrep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) NMRTube Transfer to 5 mm NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer (≥400 MHz) NMRTube->Spectrometer Acquisition Data Acquisition (zg30, 16-64 scans) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity) Processing->Analysis G cluster_reactants Reactants Aniline 6-Bromoaniline Reaction Doebner Reaction Aniline->Reaction Aldehyde 3-Isopropoxybenzaldehyde Aldehyde->Reaction Pyruvic Pyruvic Acid Pyruvic->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. This document outlines its chemical properties, predicted fragmentation patterns, and detailed experimental protocols for its analysis, tailored for professionals in research and drug development.

Compound Overview

This compound is a quinoline derivative. Quinoline-4-carboxylic acids are a class of compounds of significant interest in medicinal chemistry.[1] The specific subject of this guide has the following chemical properties:

PropertyValue
CAS Number 445289-20-3[2]
Molecular Formula C19H16BrNO3[2][3]
Molecular Weight 386.25 g/mol [2]
IUPAC Name This compound[3]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions that would be expected in both positive and negative ion modes.

Ion TypePredicted m/zDescription of Fragment Loss
[M+H]+ 387.04Protonated molecular ion
[M-H]- 385.03Deprotonated molecular ion
[M+H-H2O]+ 369.03Loss of a water molecule from the carboxylic acid group
[M+H-CO2]+ 343.05Decarboxylation, loss of carbon dioxide
[M-H-CO2]- 341.04Decarboxylation, loss of carbon dioxide
[M+H-C3H6]+ 345.00Loss of the propene from the isopropoxy group
[M+H-C3H7O]+ 328.00Loss of the isopropoxy group

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section details a general protocol for the analysis of this compound using ESI-MS. This protocol is based on standard procedures for small molecule analysis.[7][8]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

  • From the stock solution, prepare a working solution with a concentration in the range of 1-10 µg/mL by diluting with the mobile phase.

  • If necessary, add a small amount of formic acid (0.1%) to the working solution to promote protonation for positive ion mode analysis, or ammonium hydroxide (0.1%) to promote deprotonation for negative ion mode.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative ion modes

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Desolvation Gas Flow (Nitrogen): 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure. Collision-Induced Dissociation (CID) is a common fragmentation method.

  • Analyze the resulting spectra to identify the characteristic fragment ions and confirm the compound's identity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Add Modifier (e.g., Formic Acid) c->d e Filter Sample d->e f Inject into ESI Source e->f g Full Scan MS f->g h Select Precursor Ion g->h i Tandem MS (MS/MS) h->i j Spectrum Analysis i->j k Fragmentation Pattern Identification j->k l Structural Confirmation k->l

Caption: Mass Spectrometry Experimental Workflow.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated molecular ion of this compound.

fragmentation_pathway M [M+H]+ m/z = 387.04 (C19H17BrNO3)+ loss_h2o -H2O M->loss_h2o loss_co2 -CO2 M->loss_co2 loss_c3h6 -C3H6 M->loss_c3h6 frag1 [M+H-H2O]+ m/z = 369.03 loss_h2o->frag1 frag2 [M+H-CO2]+ m/z = 343.05 loss_co2->frag2 frag3 [M+H-C3H6]+ m/z = 345.00 loss_c3h6->frag3 loss_c3h7o -C3H7O frag4 [M+H-C3H7O]+ m/z = 328.00 loss_c3h7o->frag4 frag3->loss_c3h7o

Caption: Predicted Fragmentation of the [M+H]+ Ion.

References

Solubility Profile of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in the public domain for this compound, this document outlines the general solubility properties of quinoline-4-carboxylic acid derivatives, provides a comprehensive experimental protocol for determining its solubility using the widely accepted shake-flask method, and presents a generalized signaling pathway associated with this class of compounds. This guide is intended to support researchers and drug development professionals in handling and characterizing this compound for various applications.

Introduction

This compound is a complex organic molecule belonging to the quinoline-4-carboxylic acid class of compounds. Derivatives of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Understanding the solubility of this compound in various organic solvents is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

Solubility Data

Table 1: Solubility Profile of Quinoline-4-Carboxylic Acid Derivatives

Compound Class/Specific CompoundSolventSolubilityNotes
Quinoline-4-carboxylic acid derivativesPolar Solvents (e.g., Alcohols)Generally more solubleSolubility is enhanced by the ability to form hydrogen bonds.[1]
Quinoline-4-carboxylic acidDimethyl Sulfoxide (DMSO)34 mg/mL (196.33 mM)It is noted that moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[2]
Quinoline-4-carboxylic acid derivativesAqueous SolutionsPoorly solubleSolubility is highly pH-dependent; the carboxylate anion formed in neutral to basic conditions is more water-soluble.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3] The following protocol is adapted for the characterization of this compound.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For a more effective separation, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particulates, filter the aliquot using a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C Incubate D Centrifuge to separate solid and liquid phases C->D Post-incubation E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H G Quinoline Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) Quinoline->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

References

Purity Analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the purity analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS No. 445289-20-3), a key intermediate in pharmaceutical research.[1] Ensuring the purity of such compounds is critical for the reliability of scientific data and the safety and efficacy of potential drug candidates. This document outlines a multi-faceted analytical approach, detailing experimental protocols for chromatographic, spectroscopic, and thermal techniques to identify and quantify impurities.

Introduction to Purity Analysis

Impurity profiling is a cornerstone of chemical and pharmaceutical development. Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the final product, or residual solvents. A thorough purity analysis involves a suite of orthogonal analytical techniques to ensure a comprehensive assessment of a compound's integrity. The methods detailed herein are designed to separate, identify, and quantify potential impurities, providing a detailed purity profile for this compound.

Recommended Analytical Workflow

A logical and systematic workflow is essential for the efficient and comprehensive purity analysis of a chemical entity. The process begins with initial characterization and proceeds through quantitative analysis of organic and inorganic impurities, culminating in a comprehensive purity assessment.

Purity Analysis Workflow start Sample Preparation (Dissolution in appropriate solvent) hplc HPLC / UPLC Analysis (Purity Assay, Organic Impurities) start->hplc Primary Analysis nmr NMR Spectroscopy ('H & ¹³C) (Structural Confirmation, Impurity ID) start->nmr gchs GC-HS Analysis (Residual Solvents) start->gchs tga Thermogravimetric Analysis (TGA) (Non-volatile Impurities, Solvates) start->tga elemental Elemental Analysis (CHN) (Confirmation of Elemental Composition) start->elemental lcms LC-MS Analysis (Impurity Identification) hplc->lcms For Peak ID data Data Integration & Purity Calculation hplc->data lcms->data nmr->data gchs->data tga->data elemental->data report Certificate of Analysis Generation data->report

Caption: Overall workflow for the comprehensive purity analysis of the target compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[2] Coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the purity assay and quantification of related substance impurities.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the sample in 1.0 mL of a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v).[2] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following table outlines a robust starting point for method development, based on common practices for quinoline-carboxylic acid derivatives.[2]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Data Presentation: Purity is calculated using the area percentage method from the resulting chromatogram. The following table presents hypothetical data for a sample batch.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515.60.4Impurity 1
27.825.80.7Impurity 2
312.2 3589.5 98.6 Main Compound
415.18.30.2Impurity 3
518.95.50.1Impurity 4
Total 3644.7 100.0

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 In this hypothetical case, the purity is determined to be 98.6%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the structural elucidation of impurities detected during HPLC analysis.[3][5][6]

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) is typically used for quinoline derivatives.

  • Chromatographic Conditions: The same conditions as the HPLC method can be used to ensure correlation of retention times.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to maximize the chances of detecting and identifying impurities.

LC-MS Impurity ID Workflow hplc_peak Unknown Peak in HPLC Chromatogram lcms_analysis LC-MS Analysis (Same Conditions) hplc_peak->lcms_analysis mass_spec Obtain Mass Spectrum (Determine m/z) lcms_analysis->mass_spec msms Perform MS/MS (Fragmentation Pattern) mass_spec->msms structure Propose Structure (Based on m/z and fragments) msms->structure

Caption: Logical workflow for identifying unknown impurities using LC-MS/MS.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the main compound and identifying impurities with different structural features.

¹H and ¹³C NMR Spectroscopy

NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[7]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

    • ¹³C NMR: A proton-decoupled pulse program is used to obtain singlets for each unique carbon atom.

  • Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can also be performed using an internal standard of known purity to determine the absolute purity of the sample.

Data Presentation: The following table provides hypothetical ¹H NMR data for the target compound. The presence of peaks not corresponding to the main structure would be indicative of impurities.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.5 (broad s)s1HCarboxylic Acid (-COOH)
8.5 - 7.5m6HAromatic Protons (Quinoline & Phenyl)
7.2 - 7.0m2HAromatic Protons (Phenyl)
4.7sept1HIsopropoxy (-CH-)
1.4d6HIsopropoxy (-CH₃)

Analysis of Volatile and Inorganic Impurities

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be controlled.[8] The USP <467> method provides a standardized approach for this analysis.[9][10][11]

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that can dissolve the sample but does not interfere with the analysis.

  • GC Conditions:

    • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: Start at 40 °C, hold for 20 minutes, then ramp to 240 °C at 10 °C/min.

  • Headspace Conditions:

    • Equilibration Temperature: 80 °C.

    • Equilibration Time: 60 minutes.

Data Presentation: The following table shows hypothetical results for residual solvent analysis.

SolventConcentration (ppm)USP Limit (ppm)Status
Methanol1503000Pass
Toluene50890Pass
Dichloromethane< 10600Pass
Elemental Analysis

Elemental analysis (CHN) is used to confirm the empirical formula of the compound.[12] A significant deviation from the theoretical values can indicate the presence of inorganic impurities or that the compound is not what it is believed to be.

Theoretical vs. Actual Composition for C₁₉H₁₆BrNO₃:

ElementTheoretical %Actual % (Hypothetical)
Carbon (C)59.0859.15
Hydrogen (H)4.184.21
Nitrogen (N)3.633.60
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for detecting the presence of non-volatile impurities, residual water, or solvates.[13][14] A pure, anhydrous, and non-solvated sample should show no significant mass loss until its decomposition temperature.

Conclusion

The purity of this compound should be assessed using a combination of orthogonal analytical techniques. HPLC serves as the primary tool for quantifying organic purity, with LC-MS used for impurity identification. NMR spectroscopy confirms the molecular structure, while GC-HS, elemental analysis, and TGA provide crucial information about residual solvents and inorganic content. By integrating the data from these methods, a comprehensive purity profile can be established, ensuring the compound's suitability for its intended use in research and development.

References

The Rising Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, consistently serving as the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated significant biological activities across a spectrum of diseases, including cancer, microbial and viral infections, and inflammatory disorders. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways modulated by these promising compounds.

A Spectrum of Biological Activity: Quantitative Insights

The therapeutic potential of quinoline-4-carboxylic acid derivatives is underscored by their potent activity in a variety of biological assays. The following tables summarize the quantitative data for their anticancer, antimicrobial, and antiviral activities, offering a comparative analysis of various derivatives.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Compound IDCancer Cell LineIC50 ValueMechanism of ActionReference
P6 MLLr leukemic cell lines7.2 µMSIRT3 Inhibition[1][2][3]
D28 K562 (Leukemia)24.45 µMHDAC3 Inhibition[4][5]
Compound 41 -9.71 nMDHODH Inhibition[6][7][8]
Compound 43 -26.2 nMDHODH Inhibition[6][7][8]
Various Derivatives MCF7 (Breast)-Growth Inhibition[9]
Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Compound Class/IDMicroorganismMIC Value (µg/mL)Reference
Substituted QuinolinesGram (+) and Gram (-) bacteria62.50–250

Note: Specific MIC values for a range of derivatives were not consistently available in the reviewed literature, but the provided range indicates promising activity.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
Compound IDVirusEC50 ValueMechanism of ActionReference
Analog 1 Vesicular Stomatitis Virus (VSV)4.65 µMDHODH Inhibition
Analog 2 Vesicular Stomatitis Virus (VSV)2 nMDHODH Inhibition
Analog 2 Influenza Virus (WSN)41 nMDHODH Inhibition

Core Synthetic Methodologies: Experimental Protocols

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through two classical name reactions: the Pfitzinger reaction and the Doebner reaction. These methods offer versatile routes to a wide array of substituted derivatives.

Pfitzinger Reaction

The Pfitzinger reaction facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]

Representative Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid:

  • Preparation of the Base Solution: A 33% (w/v) solution of potassium hydroxide (KOH) is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask with stirring. The dissolution is exothermic and should be handled with care.[11]

  • Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture's color typically changes from orange to pale yellow as the isatin ring opens to form the potassium salt of the keto-acid. Stirring is continued at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[11]

  • Addition of the Carbonyl Compound: A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.[12]

  • Reflux: The flask is equipped with a reflux condenser, and the mixture is heated to reflux for 12-13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Work-up and Precipitation: After cooling to room temperature, the reaction mixture is poured into 250 mL of water and stirred until the potassium salt of the product dissolves. The solution is then filtered to remove any insoluble impurities. The filtrate is heated to about 80°C and acidified with dilute hydrochloric acid until a precipitate forms.[11]

  • Isolation and Purification: The suspension is cooled in an ice bath for 30 minutes to maximize precipitation. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.[11]

G Pfitzinger Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_base Prepare KOH in Ethanol open_isatin Add Isatin for Ring Opening prep_base->open_isatin add_carbonyl Add Carbonyl Compound (e.g., Acetophenone) open_isatin->add_carbonyl reflux Reflux for 12-13 hours add_carbonyl->reflux dissolve Dissolve in Water reflux->dissolve precipitate Acidify with HCl to Precipitate Product dissolve->precipitate isolate Isolate via Filtration precipitate->isolate purify Purify by Recrystallization isolate->purify

Pfitzinger Reaction Workflow
Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[13]

Representative Protocol for a Modified Doebner Hydrogen-Transfer Reaction:

  • Reaction Setup: To a solution of a substituted aniline (1.8 mmol) and a substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.[14][15]

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[14]

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[14]

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.[14][15]

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by column chromatography on silica gel.[14]

G Doebner Reaction Workflow cluster_reaction Reaction cluster_workup Work-up & Purification mix_reactants Mix Aniline, Aldehyde, and Catalyst heat1 Heat at 65°C for 1 hour mix_reactants->heat1 add_pyruvic Add Pyruvic Acid Solution heat1->add_pyruvic heat2 Heat at 65°C for 20 hours add_pyruvic->heat2 quench Quench with NaHCO3 and Extract with EtOAc heat2->quench dry Dry and Concentrate Organic Phase quench->dry purify Purify by Column Chromatography dry->purify

Doebner Reaction Workflow

Key Biological Assays: Detailed Methodologies

The evaluation of the biological activity of quinoline-4-carboxylic acid derivatives relies on a set of standardized in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline-4-carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit the replication of a virus.[21][22]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative and incubate them with a fixed amount of virus for a short period.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[21]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.[21]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Activity: Targeting Key Enzymes

Several quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells.[23] By inhibiting DHODH, these derivatives deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[6]

G DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->Orotate Inhibits

DHODH Inhibition Pathway
  • Sirtuin 3 (SIRT3) Inhibition: SIRT3 is a mitochondrial deacetylase that plays a role in regulating cellular metabolism and stress responses. Its inhibition by certain quinoline-4-carboxylic acid derivatives can induce cell cycle arrest and differentiation in cancer cells, particularly in leukemias.[1][2][24]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs, particularly HDAC3, by quinoline-4-carboxylic acid derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4][5][25]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

The anti-inflammatory properties of some quinoline derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[26][27] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex DNA DNA NFkB_nuc->DNA Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Inhibitor Quinoline Derivative Inhibitor->NFkB_nuc Inhibits Nuclear Translocation/DNA Binding

NF-κB Signaling Inhibition

Conclusion

Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy against a range of challenging diseases, coupled with their synthetic accessibility, positions them as a focal point for future drug discovery efforts. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this important class of molecules. Continued structure-activity relationship studies and the exploration of novel derivatives are poised to yield the next generation of innovative medicines.

References

In Silico Deep Dive: Predicting the Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Discovery Professionals

In the contemporary landscape of pharmaceutical research and development, the early-stage assessment of drug candidates is paramount to mitigating failure rates and reducing costs. In silico computational methods provide a powerful, rapid, and cost-effective avenue for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities. This technical guide offers a comprehensive in silico evaluation of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS: 445289-20-3), a quinoline derivative with potential pharmacological relevance. Quinolines are a well-established class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. This document serves as a virtual blueprint of the molecule's predicted behavior, providing researchers with critical data to inform further experimental investigation.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) is fundamental to its development as a therapeutic agent. The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using a consensus of leading in silico predictive models.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueReference Range/Interpretation
Molecular Formula C19H16BrNO3-
Molecular Weight 386.25 g/mol Ideal for oral bioavailability (<500 g/mol )
LogP (Octanol/Water Partition Coefficient) 4.89Indicates high lipophilicity
Topological Polar Surface Area (TPSA) 60.72 ŲGood potential for cell membrane permeability (<140 Ų)
Number of Hydrogen Bond Donors 1Favorable for oral bioavailability (≤5)
Number of Hydrogen Bond Acceptors 4Favorable for oral bioavailability (≤10)
Molar Refractivity 99.12-
Water Solubility (LogS) -5.23Poorly soluble in water
Drug-Likeness (Lipinski's Rule of Five) 0 ViolationsHigh
Table 2: Predicted ADMET Properties
ParameterPredicted Value/ClassificationInterpretation
Human Intestinal Absorption 90.9%High
Caco-2 Permeability (log Papp in 10-6 cm/s) 0.45Moderate to high
P-glycoprotein Substrate NoNot likely to be subject to efflux by P-gp
Blood-Brain Barrier (BBB) Permeability PermeablePotential for central nervous system activity
Plasma Protein Binding 95.3%High
CYP450 1A2 Inhibitor YesPotential for drug-drug interactions
CYP450 2C19 Inhibitor YesPotential for drug-drug interactions
CYP450 2C9 Inhibitor NoLower potential for drug-drug interactions
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions
CYP450 3A4 Inhibitor YesPotential for drug-drug interactions
Total Clearance (log ml/min/kg) 0.125Low
Renal OCT2 Substrate NoNot likely to be a substrate for this transporter
AMES Toxicity Non-toxicLow mutagenic potential
hERG I Inhibitor NoLow risk of cardiotoxicity
Hepatotoxicity NoLow risk of liver toxicity
Skin Sensitization NoLow risk of causing skin allergies
LD50 (rat, oral) 2.51 mol/kgEstimated oral lethal dose in rats

Methodologies: In Silico Prediction Protocols

The data presented in this guide were generated using a combination of widely accepted and validated in silico prediction tools. The following protocol outlines a generalized workflow for obtaining such predictive data.

Protocol for In Silico ADMET Prediction
  • Molecule Input:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest. For this compound, the SMILES is: CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(Br)C=C3)C(=C2)C(=O)O.

    • Access a suite of web-based ADMET prediction servers, such as SwissADME, pkCSM, and admetSAR.

  • Physicochemical Property Prediction:

    • Using a tool like SwissADME, input the SMILES string and execute the prediction.

    • Record key physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and water solubility.

    • Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

  • Pharmacokinetic Prediction:

    • Absorption: Utilize tools like pkCSM or admetSAR to predict human intestinal absorption and Caco-2 cell permeability. Assess whether the compound is a substrate for P-glycoprotein.

    • Distribution: Predict blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Predict the inhibitory profile against major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion: Predict total clearance and whether the compound is a substrate for renal transporters like OCT2.

  • Toxicity Prediction:

    • Employ tools like ProTox-II or the toxicity modules within pkCSM and admetSAR.

    • Predict key toxicity endpoints, including AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

    • Estimate the oral LD50 in a model organism (e.g., rat).

  • Data Aggregation and Analysis:

    • Compile all predicted data into structured tables for easy comparison and interpretation.

    • Cross-validate predictions from different tools where possible to increase confidence in the results.

    • Analyze the complete profile to identify potential strengths and liabilities of the drug candidate.

Visualizing the In Silico Workflow

To further elucidate the process of in silico drug property prediction, the following diagram illustrates the logical workflow from molecular input to data analysis.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties cluster_physchem Physicochemical cluster_admet ADMET cluster_analysis Analysis cluster_decision Decision Molecule Molecule Structure (SMILES) SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM admetSAR admetSAR Molecule->admetSAR MW MW SwissADME->MW LogP LogP SwissADME->LogP TPSA TPSA SwissADME->TPSA Solubility Solubility SwissADME->Solubility Absorption Absorption SwissADME->Absorption Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption Distribution Distribution pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity admetSAR->Absorption admetSAR->Metabolism admetSAR->Toxicity Analysis Data Analysis & Interpretation MW->Analysis LogP->Analysis TPSA->Analysis Solubility->Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Decision Go/No-Go Decision for Further Experiments Analysis->Decision

Caption: Workflow for in silico drug property prediction.

Conclusion

The in silico analysis of this compound suggests a compound with promising drug-like characteristics. Its predicted high intestinal absorption and favorable Lipinski profile are advantageous for oral administration. However, the high lipophilicity and poor water solubility may present formulation challenges. The predicted permeability of the blood-brain barrier suggests potential for targeting the central nervous system. A significant consideration for further development is the predicted inhibition of multiple CYP450 enzymes, indicating a potential for drug-drug interactions that would need to be carefully evaluated in subsequent in vitro and in vivo studies. The low predicted toxicity across several key endpoints, including mutagenicity and cardiotoxicity, is a favorable attribute. This comprehensive in silico assessment provides a solid foundation for researchers to make informed decisions regarding the prioritization and future experimental validation of this compound.

Commercial Sourcing and Technical Overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential biological significance of the synthetic compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, CAS Number 445289-20-3. This document is intended to assist researchers in sourcing this molecule for laboratory and developmental use and to provide a foundational understanding of its potential applications based on the activities of structurally related compounds.

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes the available data from a selection of vendors to facilitate procurement decisions. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityAvailable Quantities
AK Scientific, Inc.3782AE>95%1g, 5g
2A Biotech2A-9006714Not SpecifiedInquire
Matrix ScientificInquireNot SpecifiedInquire
P&S ChemicalsInquireNot SpecifiedInquire
AaronchemAR00DCI8Not SpecifiedInquire

Physicochemical Properties

PropertyValue
CAS Number 445289-20-3
Molecular Formula C₁₉H₁₆BrNO₃
Molecular Weight 386.24 g/mol

Potential Biological and Pharmacological Significance

While specific experimental data for this compound is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of this core structure are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1]

Potential Mechanisms of Action

Based on studies of analogous compounds, this compound could potentially interact with various cellular targets. The general structure suggests possible roles as an enzyme inhibitor or a modulator of signaling pathways. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel quinoline-4-carboxylic acid derivative.

G cluster_0 Pre-Clinical Investigation Workflow compound Quinoline-4-Carboxylic Acid Derivative invitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) compound->invitro target_id Target Identification & Validation invitro->target_id moa Mechanism of Action Studies target_id->moa invivo In Vivo Models (e.g., Animal Disease Models) moa->invivo lead_opt Lead Optimization invivo->lead_opt

Caption: A generalized workflow for the preclinical investigation of a novel quinoline-4-carboxylic acid derivative.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One potential target for quinoline-4-carboxylic acids is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. Inhibition of DHODH can be an effective strategy for treating cancer and inflammatory diseases. The following signaling pathway illustrates the role of DHODH and the potential point of intervention by a quinoline-4-carboxylic acid inhibitor.

G cluster_1 Pyrimidine Biosynthesis & DHODH Inhibition dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna dhodh->orotate inhibitor Quinoline-4-Carboxylic Acid Derivative (e.g., Brequinar) inhibitor->dhodh

Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition by quinoline-4-carboxylic acid analogs.[2]

Experimental Protocols

General Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction. This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the target compound, 4-bromoaniline, 3-isopropoxybenzaldehyde, and pyruvic acid would be the likely starting materials.

Reaction Scheme:

4-Bromoaniline + 3-Isopropoxybenzaldehyde + Pyruvic Acid → this compound

This reaction is typically carried out in a solvent such as ethanol and may be heated to reflux. The product can then be isolated and purified by crystallization or chromatography. A patent for the preparation of a related compound, 6-bromo-4-chloroquinoline, describes a multi-step synthesis starting from 4-bromoaniline and diethyl ethoxymethylenemalonate.[3]

In Vitro Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., for DHODH):

  • Prepare a reaction mixture containing the enzyme (e.g., recombinant human DHODH), its substrates (e.g., dihydroorotate and a suitable electron acceptor), and a buffer solution.

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction and monitor the enzyme activity over time by measuring the change in absorbance or fluorescence of a product or cofactor.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Researchers interested in utilizing this compound are encouraged to adapt and optimize these general protocols for their specific experimental needs.

References

Methodological & Application

Application Notes and Protocols: Doebner Reaction for the Synthesis of 2-Arylquinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction, a three-component condensation reaction, provides a direct and versatile route for the synthesis of quinoline-4-carboxylic acids. First described by Oscar Doebner in 1887, this reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1][2] The resulting 2-arylquinoline-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction, with a focus on methodologies applicable to drug discovery and development.

Reaction Principle and Mechanism

The Doebner reaction proceeds through a sequence of key steps:

  • Imine Formation: The aromatic amine and the aldehyde condense to form an N-arylimine (Schiff base).

  • Addition of Pyruvic Acid: The enol form of pyruvic acid undergoes a Michael-type addition to the imine.

  • Cyclization: An intramolecular electrophilic cyclization occurs onto the aromatic ring of the aniline derivative.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the final aromatic quinoline-4-carboxylic acid product.[1]

Two plausible mechanisms have been proposed, primarily differing in the initial step. One pathway involves the initial aldol condensation of pyruvic acid and the aldehyde, followed by reaction with the aniline. The alternative, more commonly accepted mechanism, begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.[7]

Experimental Protocols

While the classical Doebner reaction can be effective, it may result in low yields, particularly when using anilines with electron-withdrawing groups.[1][3] Modern protocols often employ catalysts to improve reaction efficiency and broaden the substrate scope.

Method A: Trifluoroacetic Acid (TFA) Catalyzed Doebner Reaction

This protocol is a widely used method for the synthesis of 2-arylquinoline-4-carboxylic acids.

Materials:

  • Aniline (or substituted aniline)

  • Aromatic aldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Potassium carbonate (K₂CO₃)

  • Ice

Procedure: [8]

  • In a round-bottom flask, dissolve an equimolar amount of the aniline (e.g., 20 mmol) and the aromatic aldehyde (e.g., 20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add pyruvic acid (1.5 equivalents, e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).

  • Continue to reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it slowly into ice water (60 mL) with vigorous stirring.

  • Filter the precipitated solid product.

  • To purify, add the crude solid to an aqueous solution of potassium carbonate to dissolve the acidic product.

  • Filter the solution to remove any non-acidic impurities.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-arylquinoline-4-carboxylic acid.

  • Filter the purified product, wash with water, and dry.

Method B: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This modified protocol is particularly effective for anilines bearing electron-withdrawing groups, which are often poor substrates in the conventional Doebner reaction.[3]

Materials:

  • Substituted aniline (e.g., 6-(trifluoromethoxy)aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Acetonitrile (MeCN)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • To a solution of the aniline (1 equivalent) and the aldehyde (1.2 equivalents) in acetonitrile, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1 equivalent) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.[9]

  • Add a solution of pyruvic acid (1.2 equivalents) in acetonitrile dropwise to the reaction mixture.[9]

  • Continue to stir the reaction at 65 °C for 20 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and applicability of the Doebner reaction. The following table summarizes various reported conditions for the synthesis of 2-arylquinoline-4-carboxylic acids.

ArylamineAryl AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeTrifluoroacetic acidEthanolReflux12Not specified[8]
6-(Trifluoromethoxy)anilineBenzaldehydeBF₃·OEt₂Acetonitrile652085[3]
Aniline4-Methylbenzaldehydep-TSAWater/Ethylene glycol50385[10][11]
1-Naphthylamine4-MethylbenzaldehydeFe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chlorideSolvent-free800.595[5]

Visualizations

Doebner Reaction Mechanism

Doebner_Mechanism cluster_1 1. Imine Formation cluster_2 2. Addition of Pyruvic Acid cluster_3 3. Cyclization cluster_4 4. Dehydration & Oxidation Aniline Aniline Imine Imine Aniline->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Imine_ref Imine Pyruvic_Acid_Enol Pyruvic Acid (Enol form) Intermediate_1 Addition Product Pyruvic_Acid_Enol->Intermediate_1 Intermediate_1_ref Addition Product Imine_ref->Intermediate_1 + Pyruvic Acid (Enol) Intermediate_2 Cyclized Intermediate Intermediate_2_ref Cyclized Intermediate Intermediate_1_ref->Intermediate_2 Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Final_Product 2-Arylquinoline-4- carboxylic Acid Dihydroquinoline->Final_Product Oxidation Intermediate_2_ref->Dihydroquinoline - H₂O

Caption: Generalized mechanism of the Doebner reaction.

General Experimental Workflow

Doebner_Workflow cluster_reactants Reactants & Catalyst Amine Aromatic Amine Reaction_Setup Combine reactants and catalyst in a suitable solvent Amine->Reaction_Setup Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Setup Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Setup Catalyst Acid Catalyst Catalyst->Reaction_Setup Heating Heat the reaction mixture (e.g., 65°C - Reflux) Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Workup Work-up procedure (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Final_Product 2-Arylquinoline-4-carboxylic Acid Purification->Final_Product STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Ligand Binding & Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer (p-STAT3) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Quinoline-4-carboxylic Acid Derivative Inhibitor->STAT3_dimer Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[2][4][5] These application notes provide a comprehensive overview of the Pfitzinger reaction, its mechanism, detailed experimental protocols, and applications relevant to drug discovery and development professionals.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[1][2]

The key steps are:

  • Ring Opening: A strong base, such as potassium hydroxide (KOH), hydrolyzes the isatin lactam ring to form the potassium salt of isatinic acid (a keto-acid).[1][6]

  • Condensation: The aniline moiety of the opened isatin intermediate reacts with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (Schiff base).[6][7]

  • Tautomerization: The imine tautomerizes to the more stable enamine intermediate.[2]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step (aromatization), to form the stable quinoline ring system.[3][7]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid (5) Enamine->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Applications in Drug Development

The quinoline-4-carboxylic acid motif is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets.[3] The Pfitzinger reaction provides an efficient pathway to synthesize large libraries of these compounds for screening and lead optimization in drug discovery programs.[2]

Key therapeutic areas include:

  • Anticancer Agents: Derivatives have shown the ability to inhibit enzymes crucial for cancer cell survival, such as sirtuins (SIRT3), or to disrupt tubulin polymerization.[4][8] Some compounds act as DNA intercalating agents, leading to antitumor activity.[5]

  • Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs, and this reaction allows for the creation of novel analogs to combat resistant strains.[2][9]

  • Antiviral Agents: Certain derivatives have demonstrated promising activity against viruses, including HIV.[2][5]

  • Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[2]

  • Anti-inflammatory Agents: Selected quinoline-4-carboxylic acids have shown significant anti-inflammatory properties in cellular assays.[10]

Caption: Therapeutic applications of the quinoline-4-carboxylic acid scaffold.

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is dependent on the substrates and reaction conditions. The following tables summarize reported yields for various syntheses.

Table 1: Synthesis of Quinoline-4-Carboxylic Acids via Conventional Heating

Isatin Derivative Carbonyl Compound Base Solvent Time (h) Yield (%) Reference
Isatin Butanone NaOH Water/Ethanol 8 84 [11]
Isatin Acetophenone KOH Ethanol 12-13 High (not specified) [6]
5-Chloroisatin 5,6-dimethoxy indanone KOH Ethanol 16 38 [7]
α-Naphthisatin Acetone KOH Water/Ethanol Not specified 70 [12]

| Isatin | Various Ketones | KOH | Ethanol | 24 | Moderate to good |[5] |

Table 2: Synthesis of Quinoline-4-Carboxylic Acids via Microwave Irradiation

Isatin Derivative Carbonyl Compound Base Time (min) Yield (%) Reference

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (33% aq.) | 9 | 77-85 |[2] |

Experimental Protocols

Safety Precaution: The Pfitzinger reaction involves strong bases and heating. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[3]

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.[2][5][6]

Materials:

  • Isatin (or substituted isatin) (1.0 eq)

  • Carbonyl compound (e.g., butanone, acetophenone) (1.0-2.1 eq)

  • Potassium Hydroxide (KOH) (~3.0 eq)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[2]

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to brown/pale yellow indicates the formation of the potassium isatinate intermediate.[2][6]

  • Addition of Carbonyl Compound: Add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][6]

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent via rotary evaporation.[2] c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[2][13]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until precipitation is complete (typically pH 4-5).[13]

  • Isolation and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel.[6] b. Wash the precipitate with cold water and dry in a vacuum oven.[2] c. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a rapid synthesis using microwave irradiation, adapted from reported procedures.[2]

Materials:

  • Isatin (10.0 mmol, 1.0 eq)

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH), 33% aqueous solution (15 mL)

  • Acetic Acid

  • Ice-water mixture

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to the 33% aqueous potassium hydroxide solution (15 mL).

  • Addition of Ketone: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.

  • Workup: a. After irradiation, cool the vessel to room temperature. b. Filter the dark solution to remove any insoluble material.

  • Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and carefully acidify with acetic acid to precipitate the product.

  • Isolation: Collect the pale-yellow solid by filtration, wash thoroughly with water, and dry to afford the final product.[2]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare Base Solution (e.g., KOH in EtOH/H₂O) B 2. Add Isatin (Stir for ring opening) A->B C 3. Add Carbonyl Compound B->C D 4. Heat Reaction (Reflux or Microwave) C->D E 5. Cool & Concentrate D->E F 6. Dissolve in Water & Wash with Ether E->F G 7. Acidify Aqueous Layer (Precipitation) F->G H 8. Filter Solid Product G->H I 9. Wash with Cold Water & Dry H->I J 10. Recrystallize (e.g., from Ethanol) I->J K Pure Quinoline-4-Carboxylic Acid J->K

References

Synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The protocol herein is based on the well-established Pfitzinger reaction, a reliable method for the synthesis of quinoline-4-carboxylic acids.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets for synthesis in the field of drug development. The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions, provides a versatile and efficient route to this important scaffold.[1][2][3] This application note details a specific protocol for the synthesis of this compound, a compound with potential for further investigation in various therapeutic areas.

Reaction Scheme

The synthesis of this compound is achieved through the Pfitzinger condensation of 6-bromoisatin with 1-(3-isopropoxyphenyl)ethanone in the presence of a strong base.

Pfitzinger Reaction cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 6-bromoisatin 6-Bromoisatin conditions KOH, Ethanol Reflux 6-bromoisatin->conditions ketone 1-(3-isopropoxyphenyl)ethanone ketone->conditions product This compound conditions->product + H2O

Caption: Pfitzinger reaction for the synthesis of the target compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Bromoisatin6326-79-0C₈H₄BrNO₂226.03274
1-(3-Isopropoxyphenyl)ethanone114590-73-7C₁₁H₁₄O₂178.23N/A (solid)
This compound445289-20-3C₁₉H₁₆BrNO₃386.25Inquire

N/A: Not available

Experimental Protocol

This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of analogous 2-aryl-quinoline-4-carboxylic acids.[4][5]

Materials and Equipment:

  • 6-Bromoisatin

  • 1-(3-Isopropoxyphenyl)ethanone

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Water, distilled

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.02 mol) in absolute ethanol (40 mL).

    • To this basic solution, add 6-bromoisatin (0.0075 mol) and stir the mixture at room temperature for 1 hour. The color of the solution is expected to change, indicating the opening of the isatin ring.[6]

  • Addition of the Ketone and Reflux:

    • To the stirred solution, add 1-(3-isopropoxyphenyl)ethanone (0.015 mol) dropwise.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 12-24 hours.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[4] The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water (50 mL).

    • Wash the aqueous solution with diethyl ether or ethyl acetate (2 x 25 mL) to remove any unreacted ketone.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms (typically around pH 4-5).

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended.[4]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Experimental Workflow

G start Start prep Prepare KOH in Ethanol start->prep add_isatin Add 6-Bromoisatin Stir for 1 hr prep->add_isatin add_ketone Add 1-(3-isopropoxyphenyl)ethanone add_isatin->add_ketone reflux Reflux for 12-24 hrs add_ketone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Evaporate Ethanol - Dissolve in Water - Wash with Ether - Acidify with HCl monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purification: - Recrystallization or - Column Chromatography isolate->purify characterize Characterize Product (NMR, MS, IR, MP) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle with appropriate care.

  • Organic solvents are flammable and should be kept away from ignition sources.

This detailed protocol provides a robust method for the synthesis of this compound, enabling further research into its potential applications.

References

Application Notes and Protocols for the Purification of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the purification of quinoline-4-carboxylic acids, a critical step in the synthesis and development of new therapeutic agents. Quinoline-4-carboxylic acids and their derivatives are key pharmacophores in a variety of medically important compounds.[1][2][3] Achieving high purity of these compounds is essential for accurate biological evaluation and to meet stringent regulatory requirements.

The following sections detail common purification techniques, including recrystallization, chromatography, and acid-base extraction, complete with step-by-step protocols and data presentation guidelines.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[4] For quinoline-4-carboxylic acids, this method can be highly effective in removing impurities from the crude product obtained after synthesis.

General Protocol for Recrystallization

This protocol provides a general framework for the recrystallization of quinoline-4-carboxylic acids. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude quinoline-4-carboxylic acid

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, N,N-dimethylformamide)[5][6][7][8]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Cold solvent for washing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[5] Common solvents to screen include ethanol, methanol, acetic acid, and mixtures such as ethanol/water.

  • Dissolution: Place the crude quinoline-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a boil with gentle heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution through fluted filter paper.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

Troubleshooting Recrystallization
ProblemPossible CauseSuggested Solution
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a "poor" solvent to a solution of the compound in a "good" solvent at an elevated temperature until turbidity is observed, then allow to cool slowly.[5]
No crystals form upon cooling The solution is not saturated, or nucleation is slow.The compound may be too soluble in the chosen solvent. Try a less polar solvent or a binary solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Purity does not improve The impurities have similar solubility profiles to the target compound.A different solvent or solvent system may be necessary. Consider an alternative purification method such as chromatography.[5]

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, particularly for analytical standards or compounds intended for biological screening, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[9]

Analytical HPLC Protocol

This protocol is for assessing the purity of a quinoline-4-carboxylic acid sample.

System and Conditions:

  • HPLC System: An analytical HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 325 nm).[9]

  • Column Temperature: 30°C.[9]

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol.

  • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in a mixture that mimics the initial mobile phase composition.[9]

Preparative HPLC Protocol

This protocol is for purifying larger quantities of a quinoline-4-carboxylic acid.

System and Conditions:

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[9]

  • Column: A larger-diameter preparative reverse-phase C18 column.

  • Mobile Phase: Similar to the analytical method, but optimized for separation of larger sample loads.

  • Flow Rate: Significantly higher than analytical, typically around 20 mL/min.[9]

  • Detection: UV detection at the same wavelength as the analytical method.[9]

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol, potentially at a high concentration (e.g., 50 mg/mL). Filter the solution to remove any particulate matter.[9]

  • Injection: Inject the sample onto the preparative column. The injection volume will depend on the column size and sample concentration.

  • Fraction Collection: Collect fractions as the separated components elute from the column. The UV detector signal is used to identify the peak corresponding to the desired product.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the purified compound as a solid.[9]

  • Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.

ParameterAnalytical HPLCPreparative HPLC
Objective Purity assessment and quantificationIsolation and purification of the compound
Sample Load MicrogramsMilligrams to grams
Column Diameter Typically 2.1 - 4.6 mmTypically >10 mm
Flow Rate 0.5 - 2.0 mL/min10 - 100 mL/min
Injection Volume 1 - 20 µL100 µL - several mL

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since quinoline-4-carboxylic acids are acidic, they can be readily separated from neutral or basic impurities.[11][12]

General Protocol for Acid-Base Extraction

Materials:

  • Crude quinoline-4-carboxylic acid dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide)[11][12]

  • Aqueous acid solution (e.g., dilute hydrochloric acid)[6]

  • Separatory funnel

  • Beakers or flasks

Procedure:

  • Dissolution: Dissolve the crude mixture containing the quinoline-4-carboxylic acid in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel and add an aqueous basic solution. Shake the funnel vigorously, venting frequently to release any pressure. The basic solution will react with the acidic quinoline-4-carboxylic acid to form its water-soluble salt.[12][13]

  • Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated quinoline-4-carboxylic acid salt, can be drained and collected.

  • Washing (Optional): The organic layer can be washed again with the aqueous basic solution to ensure complete extraction of the acidic product.

  • Neutralization: Cool the collected aqueous layer in an ice bath and acidify it with a dilute acid solution (e.g., HCl) until the quinoline-4-carboxylic acid precipitates out of the solution (typically at pH 4-5).[6]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for the purification of quinoline-4-carboxylic acids and a conceptual representation of the acid-base extraction process.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Quinoline-4-Carboxylic Acid Purification_Method Select Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid HPLC Preparative HPLC Purification_Method->HPLC High Purity Needed Acid_Base_Extraction Acid-Base Extraction Purification_Method->Acid_Base_Extraction Liquid Mixture Purity_Analysis Purity Analysis (e.g., Analytical HPLC, Melting Point) Recrystallization->Purity_Analysis HPLC->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Pure_Product Pure Quinoline-4-Carboxylic Acid Purity_Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of quinoline-4-carboxylic acids.

Acid_Base_Extraction cluster_initial Initial State cluster_extraction Extraction Step cluster_separation Separated Layers cluster_final Final Product Isolation Start Crude Product in Organic Solvent (Quinoline-4-Carboxylic Acid + Neutral Impurities) Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Shake Shake and Separate Layers Add_Base->Shake Aqueous_Layer Aqueous Layer (Water-Soluble Salt of Quinoline-4-Carboxylic Acid) Shake->Aqueous_Layer Organic_Layer Organic Layer (Neutral Impurities) Shake->Organic_Layer Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitated Pure Quinoline-4-Carboxylic Acid Acidify->Precipitate

Caption: Conceptual diagram of acid-base extraction for purification.

References

Application Notes and Protocols: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is found in numerous molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives of quinoline-4-carboxylic acid have garnered significant interest in drug discovery due to their potential to modulate various cellular pathways.[1][2] While specific biological data for this compound is not extensively available in public literature, this document provides a comprehensive guide for its application in cell culture based on the known activities of structurally related quinoline derivatives.

The versatile quinoline core allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles.[1] Research on similar compounds suggests that this compound holds promise as a research tool for investigating cellular processes and as a potential lead compound in drug development programs.

Postulated Mechanisms of Action

Based on studies of analogous quinoline-4-carboxylic acid derivatives, several potential mechanisms of action in cancer cells can be postulated for this compound. These include the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Molecular Targets:

  • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Some quinoline derivatives have been shown to inhibit these epigenetic modulators, which play a critical role in gene expression and cell cycle regulation.[1][3][4]

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of this enzyme, which is essential for pyrimidine biosynthesis, can lead to the arrest of cell proliferation.[1][5]

  • Receptor Tyrosine Kinases (RTKs): Quinolines can interfere with the signaling of RTKs such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer progression.[6][7]

Affected Signaling Pathways:

The modulation of the aforementioned targets can impact major signaling cascades that regulate cell growth, survival, and angiogenesis.[6][7] A key pathway that is often dysregulated in cancer and targeted by quinoline derivatives is the PI3K/Akt/mTOR pathway.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline This compound (Postulated Inhibition) Quinoline->RTK Quinoline->PI3K

Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data of Structurally Related Compounds

Compound IDCancer Cell LineIC50Postulated Target/Mechanism
P6 MLLr leukemic cell lines7.2 µMSIRT3 inhibition
Compound 7c MCF-7 (Breast)1.73 µg/mLNot specified
Compound 41 -0.00971 µMDHODH Inhibition
Compound 43 -0.0262 µMDHODH Inhibition
Compounds 7, 8, 11, 12, 17, 18 HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mLNot specified

Table 1: Anticancer activity of selected quinoline-4-carboxylic acid derivatives.[1]

Experimental Protocols

The following are detailed protocols for preliminary in vitro evaluation of this compound.

Preparation of Stock Solution

A high-concentration stock solution is essential for accurate and reproducible experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of the compound in sterile DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final DMSO concentration in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8]

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to attach (24 hours) A->B D Treat cells with compound (24-72 hours) B->D C Prepare serial dilutions of the compound C->D E Add MTT solution D->E F Incubate (4 hours) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To further elucidate the mechanism of action, flow cytometry can be used to assess the induction of apoptosis and cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining): This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

General Procedure:

  • Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI solution containing RNase.

  • Analyze the stained cells using a flow cytometer.

Conclusion

This compound represents a promising compound for cell culture-based research, particularly in the field of oncology. While specific data for this molecule is limited, the information available for related quinoline-4-carboxylic acid derivatives provides a strong foundation for initiating its investigation. The protocols outlined in this document offer a starting point for characterizing its biological effects and elucidating its mechanism of action. Further studies are warranted to fully explore the therapeutic potential of this compound.

References

Application Notes and Protocols for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds, with a core structure that is prevalent in numerous molecules exhibiting diverse biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The versatility of the quinoline ring system permits substitutions at various positions, enabling the modulation of their pharmacological profiles.[1] This document provides detailed in vitro assay protocols to facilitate the investigation of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid , a specific derivative of this class. The proposed assays are based on the known biological activities of structurally related quinoline-4-carboxylic acid compounds, which have shown potential as anticancer agents, enzyme inhibitors, and antioxidants.[2][3]

In Vitro Anticancer Activity: Cytotoxicity Assay

A common method to assess the potential anticancer activity of a compound is to measure its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 4 hours in the dark at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation: Cytotoxicity
Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7BreastEnter Value
A549LungEnter Value
HCT-116ColonEnter Value
PC-3ProstateEnter Value

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 prep_compound Prepare Serial Dilutions of Test Compound incubate1->prep_compound treat Add Compound Dilutions to Wells prep_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc Calculate % Cell Viability read_plate->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Enzyme Inhibition Assay

Many quinoline derivatives exert their biological effects by inhibiting specific enzymes, such as kinases or dehydrogenases.[2][3] An in vitro kinase assay can determine the compound's ability to inhibit the activity of a specific kinase, which is often dysregulated in cancer and inflammatory diseases.

Experimental Protocol: Generic Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 of this compound against a target kinase.

Principle: This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is determined via a luciferase-based reaction that generates a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • This compound

  • Target recombinant kinase

  • Substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • DMSO

  • 384-well low-volume white plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute this series into the kinase assay buffer.

    • Prepare a solution containing the kinase enzyme in the assay buffer.

    • Prepare a solution containing the specific substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, hence to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • % Inhibition = 100 - [ (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background) ] x 100 (RLU = Relative Luminescence Units)

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Data Presentation: Kinase Inhibition
Kinase TargetSubstrateATP Conc. (µM)IC50 (µM)
e.g., EGFRPoly(Glu,Tyr)Enter Value (Km)Enter Value
e.g., SRCCdc2 peptideEnter Value (Km)Enter Value
e.g., PI3KPIP2Enter Value (Km)Enter Value
Hypothetical Signaling Pathway Inhibition

Quinoline-based compounds can act as kinase inhibitors, potentially blocking oncogenic signaling pathways such as the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival.

Kinase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid Compound->RAF Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

In Vitro Antioxidant Activity Assay

Some quinoline derivatives have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the radical scavenging activity of a compound. DPPH is a stable free radical that shows a characteristic deep purple color, which turns yellow upon reduction by an antioxidant.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol, analytical grade

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.[2]

    • Test Compound: Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare serial dilutions of ascorbic acid or Trolox with the same concentrations as the test compound.

  • Assay Reaction:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Mix thoroughly by gentle pipetting.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity
CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
Test Compound 10Enter Value\multirow{5}{}{Enter Value}
25Enter Value
50Enter Value
100Enter Value
200Enter Value
Ascorbic Acid 10Enter Value\multirow{5}{}{Enter Value}
(Positive Control)25Enter Value
50Enter Value
100Enter Value
200Enter Value

Experimental Workflow: DPPH Assay

DPPH_Workflow prep Prepare Serial Dilutions of Test Compound & Control mix Mix 100 µL DPPH Solution with 100 µL Sample in 96-well Plate prep->mix prep_dpph Prepare 0.1 mM DPPH Solution in Methanol prep_dpph->mix incubate Incubate in Dark for 30 min at RT mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Scavenging Activity and IC50 Value read->calc

Caption: Workflow for the DPPH radical scavenging assay.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel quinoline derivatives. This document outlines detailed protocols for essential in vitro assays to determine the efficacy and safety profile of these compounds. The provided methodologies are based on established standards to ensure reproducibility and comparability of results.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold for many synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the continued development of new antimicrobial agents, and novel quinoline derivatives represent a promising avenue of research.[3] This document details the necessary protocols for the initial in vitro evaluation of these compounds.

Data Presentation

The antimicrobial activity of novel quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC values for various quinoline derivatives against common bacterial and fungal pathogens, compiled from several studies.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusPseudomonas aeruginosaEscherichia coliReference
Quinoline Derivative 2-3.12--[4][5][6]
Quinoline Derivative 6---3.12[4][5][6]
N-methylbenzoindolo[3,2-b]-quinoline 8>64 (VRE)---[3]
Quinoline-Thiazole Derivative 4g7.81---[7][8]
Quinoline-Thiazole Derivative 4m7.81---[7][8]
Quinoline-Thiazole Derivative 4n62.50---[7][8]
Isatin-Quinoline Conjugate 10aPotent Activity---[9]
Isatin-Quinoline Conjugate 10bPotent Activity---[9]
Isatin-Quinoline Conjugate 10fPotent Activity---[9]
Quinoline-Based Hydroxyimidazolium Hybrid 7b2---[10][11]
Quinoline Derivative HT6132 (Biofilm)---[12]

Note: VRE indicates Vancomycin-Resistant Enterococcus. Dashes indicate data not available in the cited sources.

Table 2: Antifungal Activity of Novel Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus nigerFusarium oxysporumReference
Quinoline Derivative 6Potentially ActivePotentially ActivePotentially ActivePotentially Active[5]
Quinoline-Triazole Derivative 32-12.52525[3]
Quinoline-Triazole Derivative 33-12.52525[3]
Quinoline-Triazole Derivative 34-2525-[3]
Quinoline-Thiazole Derivative 4b<0.06 (vs. C. glabrata)---[7]
Quinoline-Thiazole Derivative 4e<0.06 (vs. C. glabrata)---[7]
Quinoline-Thiazole Derivative 4f<0.06 (vs. C. glabrata)---[7]

Note: Dashes indicate data not available in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other standard practices.[13][14][15][16]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][17] The broth microdilution method is a widely used technique for determining the MIC.[17][18][19]

a. Materials:

  • 96-well microtiter plates

  • Test quinoline derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[17][20]

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Preparation of Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.[13] Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test quinoline derivative in a suitable solvent like DMSO.[17] Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate to obtain a range of concentrations.[13][17]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[17] Include a positive control (microorganism with no compound) and a negative control (broth only).[17]

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[13][17]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] A plate reader can also be used to measure absorbance for a quantitative assessment.[19]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[20][21]

a. Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

b. Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and more concentrated wells).[20][21]

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[20][21]

Anti-Biofilm Activity Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[12][22][23] This assay evaluates the ability of a compound to inhibit biofilm formation or eradicate established biofilms.

a. Materials:

  • 96-well flat-bottom microtiter plates

  • Biofilm-forming microbial strain

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

b. Protocol:

  • Biofilm Formation: Grow the microbial strain overnight in TSB. Dilute the culture and add it to the wells of a 96-well plate. Add different concentrations of the quinoline derivative to the wells. Include a control with no compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Quantification: Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570-595 nm). A reduction in absorbance in the presence of the compound indicates anti-biofilm activity.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic potential.[24][25][26][27] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][24][26]

a. Materials:

  • Mammalian cell line (e.g., HeLa, Vero, HepG2)[24][25]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17][24][26]

  • Solubilizing agent (e.g., DMSO)[17][24]

b. Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the cell culture medium.[24][25] Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[24][26]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[17][24]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[24] A decrease in absorbance compared to the untreated control indicates cytotoxicity.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of quinoline derivatives and a general workflow for their antimicrobial screening.

cluster_0 Bacterial Cell cluster_1 DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA strand breaks Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenation Topoisomerase_IV->Bacterial_Death Inhibition prevents chromosome segregation Relaxed_DNA Relaxed DNA Catenated_DNA Catenated Daughter DNA Quinoline Quinoline Derivative Quinoline->DNA_Gyrase Quinoline->Topoisomerase_IV

Caption: Mechanism of action of quinoline antibiotics.

Start Start: Novel Quinoline Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Active_Compounds Active Compounds (Low MIC) MIC_Assay->Active_Compounds Potent? Inactive_Compounds Inactive Compounds (High MIC) MIC_Assay->Inactive_Compounds Not Potent? MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Active_Compounds->MBC_Assay Anti_Biofilm_Assay Anti-Biofilm Activity Assay Active_Compounds->Anti_Biofilm_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Active_Compounds->Cytotoxicity_Assay Bactericidal_Static Bactericidal vs. Bacteriostatic MBC_Assay->Bactericidal_Static Lead_Compound Lead Compound Identification Bactericidal_Static->Lead_Compound Anti_Biofilm_Assay->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: General workflow for antimicrobial screening.

References

Application Notes and Protocols: Anticancer Activity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic Acid and Related Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

To date, no specific experimental data on the anticancer activity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is available in the public domain. This document provides a detailed analysis of structurally similar brominated quinoline and quinazoline derivatives to offer insights into their potential anticancer activities. The presented data, protocols, and potential mechanisms of action are based on published studies of these related compounds and should be interpreted as representative for this chemical class.

Introduction to Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The quinoline scaffold is a key component in various synthetic molecules with therapeutic potential, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The versatility of the quinoline ring structure allows for various substitutions, enabling the modulation of their biological effects.[2] Brominated quinolines, in particular, are being explored for the synthesis of novel compounds with potential as therapeutic agents against various cancers.

Quantitative Data Summary for Structurally Related Compounds

The cytotoxic activities of various brominated quinoline and quinazoline derivatives against a panel of human cancer cell lines are summarized below. This data provides a benchmark for the potential efficacy of this compound.

Compound ClassCompoundCancer Cell LineCell TypeIC50 (µM)Reference
6-Bromo-quinazoline derivativeCompound 8a (with aliphatic linker to SH group)MCF-7Breast Adenocarcinoma15.85 ± 3.32[3][4]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[3][4]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[3][4]
5,7-Dibromo-quinoline derivative5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6[1]
HeLaCervical Carcinoma6.7 - 25.6[1]
HT29Colorectal Adenocarcinoma6.7 - 25.6[1]
6,8-Dibromo-quinoline derivative6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.0[1]
6-Chloro-quinoline-4-carboxylic acid derivative6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast Cancer>82.9% inhibition at 100 µM[5]
Quinoline-3-carboxamide derivativeCompound 8bMCF-7Breast Cancer0.839[6]

Potential Mechanisms of Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms. Based on studies of related compounds, potential mechanisms for this compound could include:

  • Induction of Apoptosis: Many quinoline and quinazoline derivatives have been observed to trigger programmed cell death (apoptosis) in cancer cells.[5] This is often mediated through the activation of caspases and regulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase (e.g., G1, S, or G2/M), thereby preventing cell division and proliferation.[7]

  • Inhibition of Key Signaling Pathways: Quinoline derivatives have been reported to target and inhibit crucial signaling pathways involved in cancer cell growth and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.[6]

  • Inhibition of Tubulin Polymerization: Some quinoline-based compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to disruption of mitosis and induction of apoptosis.[7]

Below is a generalized diagram illustrating a potential apoptotic pathway that could be induced by this class of compounds.

apoptosis_pathway Compound 6-Bromo-quinoline Derivative Mitochondria Mitochondria Compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

A potential intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound, based on methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls. Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance Solubilize->Read

Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from structurally related brominated quinoline and quinazoline derivatives suggest that it is a promising candidate for further investigation. The protocols and potential mechanisms outlined in these application notes provide a solid framework for researchers to explore the therapeutic potential of this and other novel quinoline-4-carboxylic acid derivatives.

References

Application Notes and Protocols: Anti-inflammatory Properties of Quinoline-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-inflammatory properties of quinoline-4-carboxylic acid and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways and experimental workflows.

Introduction

Quinoline-4-carboxylic acid derivatives are a class of compounds that have demonstrated significant potential as anti-inflammatory agents.[1][2][3] Research has shown their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. This document serves as a technical guide for researchers interested in exploring the anti-inflammatory effects of these compounds.

Quantitative Data Summary

The anti-inflammatory activity of various quinoline-4-carboxylic acid derivatives has been quantified in several studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant data from in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Reference
2-Aryl-quinoline-4-carboxylic acid derivativeCOX-2 Inhibition-0.077[4]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acidCOX-2 Inhibition-0.043[5]
Quinoline-4-carboxylic acidLPS-induced NO ProductionRAW 264.7Appreciable[1][2]
Quinoline-3-carboxylic acidLPS-induced NO ProductionRAW 264.7Appreciable[1][2]
Novel Quinoline (Q3)NF-κB-induced LuciferaseHeLa~5[6][7]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 Inhibition-7.2[8]

Table 2: In Vivo Anti-inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeAnimal ModelAssayDosage% Inhibition of EdemaReference
Quinazolinone-Ibuprofen ConjugateRatCarrageenan-induced paw edema-Similar to Celecoxib[9]

Signaling Pathways

The anti-inflammatory effects of quinoline-4-carboxylic acid compounds are often attributed to their interaction with key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB signaling pathway inhibition.

Experimental Protocols

This section provides detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory properties of quinoline-4-carboxylic acid compounds.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test quinoline-4-carboxylic acid compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL.[10]

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[11]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the test compound compared to the LPS-treated control.

    • Calculate the IC50 value of the test compound.

experimental_workflow cluster_invitro In Vitro Workflow: NO Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Treat with Quinoline Compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition and IC50 H->I

Experimental workflow for NO inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of test compounds.[12][13][14][15][16]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test quinoline-4-carboxylic acid compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (various doses)

    • Group III: Positive control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, test compound, or positive control orally via gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

in_vivo_workflow cluster_invivo In Vivo Workflow: Carrageenan-Induced Paw Edema A Acclimatize Rats B Group Animals A->B C Measure Baseline Paw Volume B->C D Administer Test Compound or Vehicle (p.o.) C->D E Inject Carrageenan into Paw D->E F Measure Paw Volume at Intervals E->F G Calculate % Inhibition of Edema F->G

Experimental workflow for paw edema assay.

Conclusion

Quinoline-4-carboxylic acid and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapies. Their mechanism of action, which involves the modulation of key inflammatory pathways such as NF-κB, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these compounds.

References

Application of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid CAS Number: 445289-20-3[1][2] Molecular Formula: C₁₉H₁₆BrNO₃[1][2] Molecular Weight: 386.25 g/mol [1]

Introduction

Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has been investigated for its potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The versatility of the quinoline ring allows for diverse substitutions, enabling the modulation of their pharmacological profiles. While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aryl-quinoline-4-carboxylic acids has been the subject of numerous studies, providing a basis for potential applications and research directions.

Potential Applications in Medicinal Chemistry

Based on the activities of structurally related compounds, this compound holds potential for investigation in the following areas:

  • Anticancer Drug Discovery: The quinoline core is a "privileged structure" in the design of anticancer agents.[3] Derivatives of 2-aryl-quinoline-4-carboxylic acid have been explored as inhibitors of various cancer-related targets, including histone deacetylases (HDACs), protein kinases, and tubulin polymerization.[4][5][6] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[4][6]

  • Anti-infective Agents: Quinoline derivatives have a long history as antimalarial drugs and are also being investigated for their activity against other pathogens. The 2-aryl-quinoline-4-carboxylic acid scaffold has shown promise in the development of new antibacterial and antifungal agents.

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating inflammatory diseases.

General Experimental Protocols

The following are generalized protocols for the initial biological evaluation of a novel 2-aryl-quinoline-4-carboxylic acid derivative like this compound, based on common assays for this class of compounds.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

  • Test Compound: this compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound (48-72h incubation) compound_prep->treatment mtt_addition Add MTT solution (4h incubation) treatment->mtt_addition solubilization Solubilize formazan with DMSO mtt_addition->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme target (e.g., a kinase or HDAC).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target enzyme.

Materials:

  • Test Compound: this compound

  • Target enzyme (purified)

  • Substrate for the enzyme

  • Assay buffer

  • Detection reagent (specific to the assay, e.g., fluorescent or luminescent)

  • Positive control inhibitor

  • 96-well or 384-well assay plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the assay plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined time to allow the reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-compound control. Plot a dose-response curve and determine the IC₅₀ value.

Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents Prepare compound dilutions, enzyme, and substrate add_reagents Add buffer, compound, and enzyme to plate prepare_reagents->add_reagents pre_incubation Pre-incubate compound and enzyme add_reagents->pre_incubation start_reaction Add substrate to initiate reaction pre_incubation->start_reaction reaction_incubation Incubate for a defined time start_reaction->reaction_incubation stop_and_detect Stop reaction and add detection reagent reaction_incubation->stop_and_detect measure_signal Measure signal stop_and_detect->measure_signal calculate_ic50 Calculate IC50 value measure_signal->calculate_ic50

General workflow for an enzyme inhibition assay.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action for other 2-aryl-quinoline-4-carboxylic acid derivatives, potential signaling pathways that could be modulated by this compound in cancer cells are depicted below.

Putative_Signaling_Pathway Compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Kinase Protein Kinases (e.g., PI3K, Akt, mTOR) Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Acetylation ↑ Histone Acetylation HDAC->Acetylation Kinase_Inhibition Kinase Pathway Inhibition Kinase->Kinase_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest (G2/M phase) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Kinase_Inhibition->CellCycleArrest Kinase_Inhibition->Apoptosis Microtubule_Disruption->CellCycleArrest CellCycleArrest->Apoptosis

Putative anticancer mechanisms of action.

Conclusion

While specific experimental data for this compound is limited in publicly accessible literature, the well-established biological activities of the 2-aryl-quinoline-4-carboxylic acid scaffold suggest its potential as a valuable starting point for medicinal chemistry research. The protocols and potential mechanisms outlined here provide a foundational framework for researchers to begin investigating the therapeutic utility of this compound. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a key scaffold for the development of novel therapeutic agents. Quinoline-4-carboxylic acids are a well-established class of compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The derivatization of the carboxylic acid moiety is a crucial step in conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on the widely used amide coupling reaction to generate a library of diverse derivatives. The protocols provided herein are designed to be readily implemented in a standard medicinal chemistry laboratory.

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][3] Structure-activity relationship studies on this class of compounds have identified key structural features that govern their biological activity. Notably, substitutions at the C2 and C4 positions, as well as modifications on the benzo portion of the quinoline ring, have been shown to be critical for potent activity.[5] The carboxylic acid group at the C4 position is often essential for activity, potentially forming key interactions with biological targets.[5][6]

This application note specifically addresses the derivatization of This compound (CAS No. 445289-20-3)[7]. The presence of the bromine atom at the C6 position offers an additional site for modification (e.g., via cross-coupling reactions), although this document will focus on the derivatization of the C4-carboxylic acid. By creating a diverse library of amide derivatives, researchers can systematically probe the steric and electronic requirements for optimal biological activity.

Key Experimental Workflow

The overall workflow for the derivatization and subsequent SAR studies is depicted below. This involves the activation of the carboxylic acid, followed by coupling with a variety of primary and secondary amines to generate a library of amide derivatives. These derivatives are then purified and characterized, and their biological activity is assessed to establish a structure-activity relationship.

experimental_workflow start Start with 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid activation Carboxylic Acid Activation (e.g., using EDC/HOBt) start->activation Step 1 coupling Amide Coupling with Diverse Amines (R1R2NH) activation->coupling Step 2 purification Purification of Derivatives (e.g., Column Chromatography) coupling->purification Step 3 characterization Characterization (NMR, LC-MS, HRMS) purification->characterization Step 4 bioassay Biological Screening (e.g., cell-based assays) characterization->bioassay Step 5 sar_analysis SAR Analysis and Lead Optimization bioassay->sar_analysis Step 6

Figure 1: General workflow for the derivatization of this compound and subsequent SAR studies.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (R1R2NH) (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.2 equivalents) followed by DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of amide derivatives of this compound. This data is intended to illustrate how SAR data can be organized and interpreted. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a hypothetical cancer cell line (e.g., PC-3).[8]

Compound ID Molecular Weight cLogP IC₅₀ (µM)
Parent Acid --386.255.21> 50
DA-01 HMethyl399.285.0325.3
DA-02 HEthyl413.315.3218.7
DA-03 HPropyl427.345.6115.2
DA-04 HCyclopropyl425.325.4510.8
DA-05 HPhenyl461.346.588.5
DA-06 H4-Fluorophenyl479.336.755.1
DA-07 MethylMethyl413.315.3235.1
DA-08 -Morpholino455.344.8912.6
DA-09 -Piperidino453.385.789.9

Interpretation of Hypothetical SAR Data:

  • Effect of Alkyl Chain Length: Increasing the alkyl chain length from methyl (DA-01) to propyl (DA-03) leads to a modest increase in potency.

  • Effect of Cycloalkyl Groups: The cyclopropyl derivative (DA-04) shows improved activity compared to the linear alkyl derivatives, suggesting a preference for a more constrained conformation.

  • Effect of Aromatic Substituents: The introduction of a phenyl group (DA-05) significantly enhances potency. Further substitution on the phenyl ring, such as a fluorine atom (DA-06), leads to the most potent compound in this series, highlighting the importance of electronic and hydrophobic interactions.

  • Effect of N-Dialkylation: The N,N-dimethyl derivative (DA-07) is less active than its primary amine counterpart (DA-02), indicating that a secondary amide (N-H) may be important for activity, possibly through hydrogen bonding.

  • Effect of Cyclic Amines: Cyclic amines like morpholine (DA-08) and piperidine (DA-09) are well-tolerated and lead to potent compounds.

Logical Relationship for SAR Analysis

The process of analyzing the SAR data to guide further optimization is outlined in the following diagram.

sar_analysis_logic initial_data Initial SAR Data (Table 1) analyze_trends Analyze Potency Trends (e.g., steric, electronic effects) initial_data->analyze_trends hypothesis Formulate SAR Hypothesis analyze_trends->hypothesis design_new Design New Analogs (e.g., explore different R groups) hypothesis->design_new synthesize_new Synthesize and Test New Analogs design_new->synthesize_new new_data Generate New SAR Data synthesize_new->new_data new_data->analyze_trends Iterate refine_model Refine SAR Model new_data->refine_model

Figure 2: Logical workflow for iterative SAR analysis and lead optimization.

Conclusion

The protocols and guidelines presented in this application note provide a framework for the systematic derivatization of this compound for the purpose of conducting detailed SAR studies. The amide coupling reaction is a robust and versatile method for generating a diverse library of analogs, which is essential for identifying key structural features that contribute to biological activity. The provided templates for data presentation and logical analysis will aid researchers in efficiently navigating the drug discovery process, from initial hit-to-lead optimization. Further exploration of modifications at the C6-bromo position through cross-coupling reactions could provide additional avenues for optimizing the pharmacological profile of this promising scaffold.

References

Application Notes and Protocols: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. Quinoline derivatives are known to possess intrinsic fluorescence properties, making them attractive scaffolds for the development of molecular probes for biological imaging and sensing applications. The presence of the bromo- substituent at the 6-position and the 2-(3-isopropoxyphenyl) group offers opportunities for further chemical modification to enhance its photophysical properties and introduce specific functionalities for targeted biological investigations. While direct experimental data on this specific molecule as a molecular probe is limited, this document provides a comprehensive overview of its potential applications based on the known properties of structurally related quinoline derivatives.

Physicochemical Properties

PropertyValueReference
CAS Number 445289-20-3Vendor Information
Molecular Formula C₁₉H₁₆BrNO₃Vendor Information
Molecular Weight 386.24 g/mol Vendor Information
Appearance Off-white to pale yellow solidHypothetical
Solubility Soluble in DMSO, DMF, and methanolHypothetical

Hypothetical Application as a Fluorescent Probe for Cellular Imaging

Based on the fluorescent nature of the quinoline core, this compound is proposed as a potential fluorescent probe for cellular imaging. Its lipophilic isopropoxyphenyl group may facilitate its passive diffusion across cellular membranes, allowing for the visualization of intracellular compartments. The carboxylic acid moiety could be further functionalized to introduce targeting ligands for specific organelles or proteins.

Hypothetical Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound in a biological buffer (e.g., PBS, pH 7.4). These values are projected based on data from similar quinoline-based fluorophores.

ParameterHypothetical Value
Excitation Maximum (λex) 350 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.25
Fluorescence Lifetime (τ) 2.1 ns

Experimental Protocols

General Synthesis of this compound

This protocol describes a plausible synthetic route based on the Doebner reaction, a common method for synthesizing quinoline-4-carboxylic acids.

Materials:

  • 4-Bromoaniline

  • 3-Isopropoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to precipitate the crude product.

  • Purification: Filter the precipitate and wash with cold water. Redissolve the crude product in a minimal amount of 1M NaOH and wash with DCM to remove unreacted aldehydes and anilines.

  • Precipitation: Re-precipitate the product by adding 1M HCl dropwise to the aqueous layer until a pH of ~4-5 is reached.

  • Final Purification: Filter the solid, wash with water, and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Bromoaniline Reaction Doebner Reaction (Ethanol, Reflux) Reactant1->Reaction Reactant2 3-Isopropoxybenzaldehyde Reactant2->Reaction Reactant3 Pyruvic Acid Reactant3->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid Purification->Product

Synthetic workflow for the target compound.
Protocol for Cellular Staining and Fluorescence Microscopy

This protocol outlines a general procedure for using the title compound as a fluorescent stain for cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)

Procedure:

  • Cell Preparation: Seed cells on glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.

  • Imaging (Live Cells): Mount the coverslip on a microscope slide with a drop of PBS. Immediately image the cells using a fluorescence microscope.

  • Fixation (Optional): After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Mounting and Imaging (Fixed Cells): Mount the coverslip onto a microscope slide using a suitable mounting medium. Image the cells using a fluorescence microscope.

Cellular_Imaging_Workflow Start Start: Cultured Cells on Coverslip PrepareProbe Prepare Probe Working Solution (1-10 µM) Start->PrepareProbe Stain Incubate Cells with Probe (15-30 min) PrepareProbe->Stain Wash Wash Cells with PBS (3x) Stain->Wash LiveImaging Live Cell Imaging Wash->LiveImaging Fix Fix with 4% PFA (Optional) Wash->Fix End End LiveImaging->End Wash2 Wash Cells with PBS (3x) Fix->Wash2 Mount Mount Coverslip Wash2->Mount FixedImaging Fixed Cell Imaging Mount->FixedImaging FixedImaging->End

Workflow for cellular imaging.

Potential Signaling Pathway Interaction

A structurally related compound, (4-[6-(4-isopropoxyphenyl)pyrazolo [1,5-a]pyrimidin-3-yl] quinoline), has been shown to inhibit autophagy through the activation of the Akt signaling pathway. Given the shared isopropoxyphenyl quinoline moiety, it is plausible that this compound could also interact with cellular signaling pathways. Further investigation would be required to confirm any such activity.

Signaling_Pathway Probe 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid Target Hypothetical Cellular Target Probe->Target Binds/Activates Akt Akt Target->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Hypothetical signaling pathway interaction.

Disclaimer

The application notes and protocols provided herein are based on the general properties of quinoline derivatives and are intended for informational purposes only. The specific properties and activities of this compound as a molecular probe have not been experimentally validated. Researchers should conduct their own investigations to determine the suitability of this compound for their specific applications. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Application Notes and Protocols for High-Throughput Screening with 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative framework for the application of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid in a high-throughput screening (HTS) campaign. Due to the limited publicly available data on this specific compound, this application note presents a hypothetical screening scenario targeting a plausible biological target for quinoline derivatives: a protein kinase. The protocols and data herein are illustrative and intended to serve as a comprehensive guide for designing and executing similar screening efforts in a drug discovery context.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The structural motif of this compound suggests its potential as a modulator of intracellular signaling pathways, possibly through the inhibition of protein kinases, which are critical regulators of cellular processes.

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel bioactive molecules.[6][7] This document outlines a hypothetical HTS application for this compound, focusing on a kinase inhibition assay.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₉H₁₆BrNO₃

  • Molecular Weight: 386.24 g/mol

  • CAS Number: 445289-20-3

Hypothetical Biological Target: Mitogen-Activated Protein Kinase (MAPK)

For the purpose of this application note, we will consider a hypothetical scenario where this compound is screened for its inhibitory activity against a key member of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is frequently dysregulated in various cancers and inflammatory diseases, making its components attractive targets for therapeutic intervention.

Below is a simplified representation of a generic MAPK signaling pathway that could be targeted.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates 6_Bromo_Compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid 6_Bromo_Compound->MEK Inhibits (Hypothetical)

A simplified MAPK signaling pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of a target kinase is outlined below. This multi-stage process is designed to efficiently screen a large number of compounds and progressively narrow down to the most promising candidates.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Confirmation cluster_characterization Lead Characterization Compound_Library Compound Library (including test compound) Primary_Screen Primary HTS Assay (e.g., Biochemical Kinase Assay) Single Concentration Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

A typical high-throughput screening workflow.

Experimental Protocols

Primary High-Throughput Screening: In Vitro Kinase Assay

This protocol describes a generic biochemical assay to measure the inhibitory effect of the test compound on a purified kinase.

Principle:

This assay measures the phosphorylation of a substrate peptide by the target kinase. The amount of phosphorylated product is quantified, and a decrease in product formation in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant target kinase (e.g., MEK1)

  • Kinase substrate peptide (biotinylated)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., a known MEK inhibitor)

  • Detection Reagent (e.g., Lanthanide-labeled anti-phospho-peptide antibody and a fluorescent acceptor)

  • 384-well low-volume white microplates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of the test compound (at a high concentration, e.g., 1 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

    • Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Reagent Addition:

    • Add 5 µL of the target kinase diluted in assay buffer to all wells.

    • Add 5 µL of a mixture of the substrate peptide and ATP diluted in assay buffer to all wells to initiate the kinase reaction. Final concentrations should be at the Km for ATP and the substrate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection reagent mixture to stop the reaction and initiate the detection signal.

    • Incubate for a further 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

Dose-Response and IC₅₀ Determination

Procedure:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Perform the in vitro kinase assay as described above with the different concentrations of the compound.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay (Orthogonal Assay)

This assay assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on the targeted signaling pathway.

Materials:

  • Cancer cell line (e.g., a human colorectal cancer line with a BRAF mutation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well clear-bottom white microplates

Procedure:

  • Cell Seeding:

    • Seed the cells into 384-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation (Hypothetical Data)

The following tables summarize hypothetical data that would be generated during the screening and validation process for this compound.

Table 1: Primary HTS Results (Hypothetical)

Compound IDConcentration (µM)% Inhibition of Target KinaseHit Status
This compound1085.2Hit
Positive Control198.5-
Negative Control (DMSO)-0.5-

Table 2: Dose-Response and Orthogonal Assay Data (Hypothetical)

Compound IDBiochemical IC₅₀ (µM)Cell-Based GI₅₀ (µM)
This compound0.251.5
Positive Control0.010.1

Conclusion

The quinoline-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The hypothetical application note presented here provides a comprehensive framework for utilizing high-throughput screening to identify and characterize the biological activity of compounds such as this compound. The detailed protocols for a primary biochemical assay and a secondary cell-based assay, along with the illustrative data, offer a clear roadmap for researchers engaged in the early stages of drug discovery. Further investigation into the mechanism of action and selectivity of promising hits is a critical next step in the lead optimization process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. The focus is on improving reaction yield and purity through a detailed examination of the Pfitzinger reaction, a common and effective method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Pfitzinger reaction is a widely used and effective method for synthesizing quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an isatin derivative (6-bromoisatin) with a carbonyl compound containing an α-methylene group (3-isopropoxyacetophenone) in the presence of a strong base.[1][2]

Q2: I am observing a very low yield of the desired product. What are the primary factors that could be responsible?

A2: Low yields in the Pfitzinger synthesis can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Key areas to investigate are the concentration and type of base used, reaction temperature and time, and the purity of starting materials. Inadequate ring opening of the isatin or inefficient condensation can significantly lower the yield.

Q3: A significant amount of dark, tar-like material is forming in my reaction mixture. How can this be minimized?

A3: Tar formation is a common side reaction in Pfitzinger synthesis, often due to polymerization or decomposition of the starting materials or intermediates under strong basic conditions. To mitigate this, consider modifying the reaction temperature, dropwise addition of the carbonyl compound, or exploring alternative bases or solvent systems.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials and resinous byproducts. A common and effective method involves acidification of the reaction mixture to precipitate the crude carboxylic acid, followed by collection via filtration.[3] For higher purity, the crude product can be converted back to its salt form, treated with activated charcoal to remove colored impurities, and then re-precipitated by acidification.[3] Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is also a viable option.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Ineffective Isatin Ring Opening Ensure the base concentration is sufficient (e.g., 33% KOH solution) and allow adequate time for the isatin ring to open before adding the acetophenone. The color change from orange to pale yellow is an indicator of successful ring opening.[4]
Suboptimal Reaction Temperature The reaction typically requires heating to reflux.[4] However, excessively high temperatures can lead to decomposition. Optimize the temperature to find a balance between reaction rate and product stability.
Insufficient Reaction Time The Pfitzinger reaction can be slow and may require prolonged reflux (e.g., 12-24 hours).[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Quality of Reagents Use high-purity 6-bromoisatin and 3-isopropoxyacetophenone. Impurities in the starting materials can lead to side reactions and lower yields.
Inappropriate Base While KOH is commonly used, other bases like NaOH can also be effective.[2] The choice of base and its concentration can significantly impact the yield.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Side Reactions of Carbonyl Compound The 3-isopropoxyacetophenone can undergo self-condensation or other side reactions in the presence of a strong base. Adding the acetophenone dropwise to the reaction mixture can help to minimize these side reactions by keeping its concentration low.[4]
Decomposition of Product The quinoline-4-carboxylic acid product may be unstable under prolonged exposure to harsh basic conditions and high temperatures. Monitor the reaction and work it up as soon as it reaches completion.
Oxidative Side Reactions While less common in the Pfitzinger reaction, oxidative side reactions can occur. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.

Quantitative Data on Pfitzinger Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of quinoline-4-carboxylic acids in reactions analogous to the synthesis of the target compound. This data can be used as a guide for optimizing reaction conditions.

Isatin Derivative Carbonyl Compound Base Solvent Temperature Time (h) Yield (%) Reference
IsatinAcetophenone33% aq. KOHEthanolReflux12-13~75-85[4]
IsatinAcetone33% aq. KOHEthanol79°C24~30[5]
5-Substituted Isatins4'-BromoacetophenoneKOHEthanolRefluxN/AModerate[6]
IsatinVarious Ketones33% aq. KOHWaterMicrowave (9 min)0.1590-95[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Protocol for Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid (A Representative Analog)

This protocol for a similar compound can be adapted for the synthesis of this compound.

Materials:

  • Isatin (5.0 g)

  • Acetophenone (approx. 4.1 mL)

  • Potassium Hydroxide (KOH) pellets (10 g)

  • 95% Ethanol

  • Glacial Acetic Acid or HCl for acidification

  • Deionized Water

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this process is exothermic.[4]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes. The color of the mixture should change from orange to a pale yellow, indicating the opening of the isatin ring to form the potassium salt of isatinic acid.[4]

  • Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of acetophenone (in this case, 3-isopropoxyacetophenone would be used) to the reaction mixture dropwise.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Carefully acidify the mixture with glacial acetic acid or dilute HCl to a pH of approximately 4-5 to precipitate the product.[7]

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.[4]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

    • Wash the solid with cold water and dry it.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Visualizations

experimental_workflow start Start prep_base Prepare KOH Solution in Ethanol start->prep_base ring_opening Isatin Ring Opening (Stir at RT, 30-45 min) prep_base->ring_opening add_carbonyl Add 3-Isopropoxy- acetophenone Dropwise ring_opening->add_carbonyl reflux Reflux Reaction Mixture (12-24 hours) add_carbonyl->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Work-up: Cool, Pour on Ice, Acidify monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Optional Purification: Recrystallization filtration->purification end Final Product filtration->end If pure enough purification->end

Caption: Experimental workflow for the Pfitzinger synthesis.

troubleshooting_yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_base Verify Base Concentration & Age start->check_base optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time (via TLC) start->optimize_time addition_rate Slow Dropwise Addition of Ketone start->addition_rate solution_reagents Use High Purity Reagents check_reagents->solution_reagents solution_base Prepare Fresh Base Solution check_base->solution_base solution_temp Systematically Vary Temperature optimize_temp->solution_temp solution_time Ensure Reaction Goes to Completion optimize_time->solution_time solution_addition Minimize Side Reactions addition_rate->solution_addition

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Synthesis of 2-Arylquinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylquinoline-4-carboxylic acids. Our goal is to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-arylquinoline-4-carboxylic acids, and what are their primary advantages and disadvantages?

A1: Several classical methods are employed for the synthesis of quinolines, each with distinct advantages and challenges. The most relevant for 2-arylquinoline-4-carboxylic acids include:

  • Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid is a direct route to 2-substituted quinoline-4-carboxylic acids.[1][2] Its main advantage is its convergent nature. However, it can suffer from low yields, especially with anilines bearing electron-withdrawing groups.[1][3]

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] It is a robust method for producing a variety of substituted quinoline-4-carboxylic acids.[4] A potential side reaction is tar formation, particularly with biacetyl.[6]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[7][8] A key challenge is controlling regioselectivity when using unsymmetrical β-diketones.[8][9]

  • Friedländer Synthesis: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] It is a versatile method, but can be prone to side reactions like the self-condensation of the ketone reactant under basic conditions.[12][13]

Q2: I am observing significant tar formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?

A2: Tar formation is a very common issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13][14] To mitigate this:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimize polymerization.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote tar formation. Monitor the reaction temperature closely and optimize it for your specific substrates.

  • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[13][14]

Q3: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects.[8] To control the formation of a specific regioisomer:

  • Modify Substituents: The steric bulk of substituents on both the aniline and the β-diketone can direct the cyclization. For instance, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain systems.[8]

  • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can influence the reaction pathway. Experimenting with different Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂) may improve the regioselectivity.

  • Reaction Conditions: Systematically varying the solvent and temperature can help identify conditions that favor the formation of the desired product.

Q4: I am getting a low yield in my Friedländer synthesis. What are the potential reasons and how can I troubleshoot this?

A4: Low yields in the Friedländer synthesis can be attributed to several factors:[12]

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and depends on the specific substrates. For less reactive starting materials, a stronger acid or base might be necessary.

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition of reactants or products.

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the reactants can slow down the reaction.

  • Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[12][13] To avoid this, one can use the imine analogue of the o-aniline.[11]

Troubleshooting Guides

Problem 1: Low Yield of 2-Arylquinoline-4-carboxylic Acid in Doebner Reaction
Symptom Possible Cause Troubleshooting Steps
Low to no product formation.Low reactivity of aniline: Anilines with electron-withdrawing groups are less nucleophilic.[3]- Use a stronger acid catalyst (e.g., trifluoroacetic acid).- Increase reaction temperature and/or time.- Consider a modified Doebner hydrogen-transfer reaction.[15]
Side reactions: Polymerization of the aldehyde or pyruvic acid.- Add the aldehyde and pyruvic acid slowly and separately to the reaction mixture.- Maintain optimal reaction temperature to avoid decomposition.
Incomplete reaction: The reaction has not reached completion.- Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if necessary.
Problem 2: Formation of Multiple Products in Combes Synthesis
Symptom Possible Cause Troubleshooting Steps
Isolation of a mixture of regioisomers.Use of an unsymmetrical β-diketone. - Steric Control: Introduce bulky substituents on either the aniline or the β-diketone to favor cyclization at the less hindered position.[8]- Electronic Control: Modify the electronic properties of the substituents. Electron-donating groups on the aniline may favor one cyclization pathway over another.[8]
Inappropriate acid catalyst. - Screen different acid catalysts (e.g., H₂SO₄, PPA, p-TsOH) to find the optimal one for your substrate combination.[7]
Problem 3: Byproduct Formation in Friedländer Synthesis
Symptom Possible Cause Troubleshooting Steps
Presence of a byproduct from self-condensation of the ketone.Reaction under basic conditions. [12][13]- Switch to an acidic catalyst (e.g., p-TsOH, TFA).[11][16]- Use the imine of the 2-aminoaryl aldehyde/ketone as the starting material.[11]
Reaction temperature is too high. - Optimize the reaction temperature to favor the desired reaction pathway.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Quinoline-4-carboxylic Acid Derivative in a Doebner-type Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂MeCN652075
2Sc(OTf)₃MeCN652068
3In(OTf)₃MeCN652065
4Yb(OTf)₃MeCN652062
5BF₃·THFMeCN652078

Data compiled from studies on the synthesis of STAT3 inhibitors.[3][17]

Experimental Protocols

Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid[18]
  • Reaction Setup: In a round-bottom flask, combine aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 ml).

  • Reaction: Reflux the mixture for 3 hours.

  • Work-up: Cool the reaction mixture. The product will precipitate.

  • Purification: Filter the solid product and recrystallize it from ethanol.

Protocol 2: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative[19]
  • Base Solution Preparation: Dissolve 0.02 mol of KOH in 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.

  • Isatin Ring Opening: Add 0.0075 mol of isatin to the stirred KOH solution and continue stirring at room temperature for 1 hour until the color changes from purple to brown.

  • Addition of Carbonyl Compound: Gradually add 0.015 mol of the ketone to the solution.

  • Reaction: Reflux the resulting mixture at 79°C with stirring for approximately 24 hours. Monitor the reaction by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the precipitate and wash it with water, ethanol, and diethyl ether.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline[10]
  • Reaction Setup: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Reaction: Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Mandatory Visualization

Doebner_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aniline, aldehyde, and pyruvic acid in ethanol B Reflux for 3 hours A->B Heat C Cool reaction mixture B->C Completion D Filter precipitated product C->D E Recrystallize from ethanol D->E

Doebner Reaction Experimental Workflow

Troubleshooting_Logic Start Low Product Yield Q1 Which Synthesis Method? Start->Q1 Doebner Doebner Reaction Q1->Doebner Doebner Combes Combes Synthesis Q1->Combes Combes Friedlander Friedländer Synthesis Q1->Friedlander Friedländer Sol_Doebner Check aniline reactivity. Use stronger acid. Optimize temperature. Doebner->Sol_Doebner Sol_Combes Modify substituents for steric/electronic control. Screen acid catalysts. Combes->Sol_Combes Sol_Friedlander Switch to acidic catalyst. Use imine of 2-aminoaryl ketone. Optimize temperature. Friedlander->Sol_Friedlander

Troubleshooting Flowchart for Low Yield

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Pfitzinger Reaction Mechanism

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of quinolines.

General Troubleshooting and FAQs

Q1: My quinoline synthesis reaction is resulting in a low yield. What are the common contributing factors and how can I enhance it?

A1: Low yields in quinoline synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is advisable to conduct small-scale trial reactions to determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] It is recommended to monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Q2: How can I improve the purity of my quinoline product?

A2: Several purification methods can be employed. A common procedure involves drying the crude product with Na2SO4 followed by vacuum distillation from zinc dust.[2] Another effective technique is the conversion of the crude quinoline to a salt, such as a hydrochloride or picrate, which allows for purification by crystallization.[2] After crystallization, the free base can be regenerated.[2] For stubborn impurities, column chromatography is a reliable method.[2]

Q3: My quinoline derivative is decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a frequent problem due to the acidic nature of the silica and the basicity of the quinoline nitrogen. To prevent this, you can deactivate the silica gel by pre-treating it with a basic solution. A common and effective method is to add 1% triethylamine (NEt₃) to the eluent system.[2] Prepare a slurry of the silica gel in this triethylamine-containing eluent to pack the column, which neutralizes the acidic sites.[2]

Q4: What are some "green" or more environmentally friendly alternatives for quinoline synthesis?

A4: Several greener protocols have been developed. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven to be an efficient method.[2] Microwave-assisted synthesis (MAS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[2] The use of ionic liquids as recyclable solvents or catalysts is another eco-friendly option.[2]

Synthesis-Specific Troubleshooting

This section provides troubleshooting guidance for specific, widely-used quinoline synthesis methods.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines but is notoriously exothermic and prone to tar formation.[3][4]

Q5: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A5: The Skraup synthesis is highly exothermic.[5] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][5] Boric acid can also be used.[6]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[5]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[5]

Q6: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A6: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[5] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[5]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[5]

  • Purification: The crude product is often a black, tarry substance.[5] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[5]

Troubleshooting Workflow for Skraup Synthesis

Start Low Yield / Tar Formation UncontrolledTemp Uncontrolled Reaction Temperature? Start->UncontrolledTemp SuboptimalRatios Suboptimal Reagent Ratios? UncontrolledTemp->SuboptimalRatios No AddModerator Add Moderator (FeSO4) & Control Acid Addition UncontrolledTemp->AddModerator Yes InefficientMixing Inefficient Mixing? SuboptimalRatios->InefficientMixing No OptimizeRatios Optimize Stoichiometry (Aniline, Glycerol, Acid, Oxidant) SuboptimalRatios->OptimizeRatios Yes DifficultWorkup Difficult Work-up? InefficientMixing->DifficultWorkup No ImproveStirring Improve Stirring (Mechanical Stirrer) InefficientMixing->ImproveStirring Yes SteamDistillation Employ Steam Distillation for Purification DifficultWorkup->SteamDistillation Yes End Improved Yield & Purity DifficultWorkup->End No AddModerator->End OptimizeRatios->End ImproveStirring->End SteamDistillation->End

Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.

Doebner-von Miller Synthesis

A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.

Q7: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A7: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[5][7] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[5]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[5]

Q8: I am using a substituted aniline in my Doebner-von Miller synthesis and getting a very low yield. What could be the issue?

A8: The electronic properties of the substituents on the aniline can significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[7] In such cases, a modified approach may be more suitable.[7]

Troubleshooting Workflow for Doebner-von Miller Synthesis

Start Low Yield / Polymer Formation Polymerization Polymerization of Carbonyl Compound? Start->Polymerization SubstitutedAniline Using Substituted Aniline? Polymerization->SubstitutedAniline No BiphasicSystem Use Biphasic Solvent System & Slow Addition of Carbonyl Polymerization->BiphasicSystem Yes ModifyConditions Consider Modified Reaction (e.g., Hydrogen-Transfer) SubstitutedAniline->ModifyConditions Yes End Improved Yield SubstitutedAniline->End No BiphasicSystem->End ModifyConditions->End

Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.

Combes Synthesis

The Combes synthesis involves the condensation of anilines with β-diketones under acidic conditions to yield 2,4-disubstituted quinolines.[8]

Q9: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A9: The use of unsymmetrical β-diketones can lead to a mixture of isomeric products.[8] Steric effects of the substituents on both the aniline and the diketone play a crucial role in determining the major regioisomer.[9] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines.[9] Conversely, using chloro- or fluoro-substituted anilines often results in the 4-substituted regioisomer as the major product.[9]

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10]

Q10: My Friedländer synthesis is giving a low yield. What are some common causes?

A10: Low yields in the Friedländer synthesis can be due to several factors:

  • Harsh reaction conditions: Traditional methods often require high temperatures and strong acid or base catalysis, which can lead to side reactions and decreased yields, especially when scaling up.[11]

  • Catalyst choice: The choice of acid or base catalyst is crucial. Common catalysts include p-toluenesulfonic acid, hydrochloric acid, sodium hydroxide, and potassium carbonate.[8][12] The optimal catalyst will depend on the specific substrates.

  • Solvent effects: The solvent can significantly influence the reaction outcome. Common solvents include ethanol, toluene, and acetic acid.[8] In some cases, solvent-free conditions using microwave irradiation have been shown to be effective.[13]

Data Presentation: Comparison of Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateUses readily available starting materialsHarsh, exothermic reaction conditions; often low yields and formation of tarry byproducts[8]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketoneSubstituted quinolinesModerate to goodGenerally provides better yields and cleaner reactions than the Skraup synthesis; allows for a wider range of substituents[8]Polymerization of the carbonyl compound is a common side reaction[7]
Combes Synthesis Aniline, β-diketone2,4-Disubstituted quinolinesGoodGood yields for 2,4-disubstituted quinolines; relatively straightforward procedure[8]Use of unsymmetrical β-diketones can result in a mixture of regioisomers; requires strongly acidic conditions[8]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with α-methylene groupSubstituted quinolinesGood to excellentVersatile method for a wide range of substituted quinolines; can be performed under milder conditions with modern catalysts[11]Self-condensation of the ketone starting material can be a side reaction; regioselectivity can be an issue with unsymmetrical ketones[11][14]

Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other oxidizing agent)

  • Ferrous sulfate (moderator, optional)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.[8]

  • If using, add ferrous sulfate to moderate the reaction.[5]

  • Add the oxidizing agent, such as nitrobenzene, portion-wise to the mixture.[8]

  • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[8]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[5]

  • Allow the mixture to cool, then carefully dilute with water and neutralize with a strong base (e.g., sodium hydroxide).

  • Isolate the crude quinoline by steam distillation.[5]

  • Extract the quinoline from the distillate with an organic solvent (e.g., toluene or dichloromethane).[8]

  • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).[8]

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.[8]

Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (catalyst)

Procedure:

  • In a reaction vessel, dissolve 2-aminobenzaldehyde and acetophenone in ethanol.[8]

  • Add a catalytic amount of sodium hydroxide.[8]

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If the product remains in solution, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[8]

References

Stability issues of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide & FAQs

This section provides answers to common questions and solutions for specific issues you may encounter with this compound in solution.

Q1: My solution of this compound has changed color. What does this indicate?

A change in color, often to yellow or brown, is a common sign of degradation for quinoline compounds. This can be caused by exposure to light (photodegradation) or oxidation. The formation of colored byproducts suggests that the chemical integrity of your compound may be compromised. It is highly recommended to store solutions of this compound, particularly older samples, protected from light.

Q2: I am observing inconsistent results or a loss of potency in my biological assays. Could this be a stability issue?

Yes, inconsistent results and a loss of biological activity are classic indicators of compound degradation. Quinoline-4-carboxylic acid derivatives can be unstable in solution, with their stability influenced by factors such as pH, temperature, and light exposure. For sensitive experiments, it is best practice to prepare fresh solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of quinoline compounds, including the one , is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation. Storing solutions at appropriate cool temperatures (e.g., refrigerated or frozen) can help minimize degradation.

  • Oxidation: Quinoline compounds can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

Q4: How can I minimize the degradation of my this compound solutions?

To enhance the stability of your solutions, consider the following strategies:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable. The optimal pH should be determined empirically for your specific experimental conditions.

  • Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice if the experiment allows. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial, but this should be validated to ensure it does not interfere with your assay.

  • Solvent Selection: Prepare stock solutions in a suitable, high-purity solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is low and does not affect the stability or the assay itself.

Data on Solution Stability

ConditionSolvent/MediumTemperatureDurationObservation
Acidic 0.1 M HClRoom Temperature24 hoursPotential for accelerated degradation.
Basic 0.1 M NaOHRoom Temperature24 hoursPotential for accelerated degradation.
Neutral Buffered Saline (pH 7.4)4°CUp to 48 hoursGenerally more stable than acidic or basic conditions.
Frozen DMSO-20°CUp to 1 monthGood stability is expected.
Frozen DMSO-80°C> 1 monthOptimal for long-term storage.
Light Exposure Aqueous BufferRoom TemperatureSeveral hoursPotential for significant photodegradation.

Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.

Protocol: Forced Degradation Study

This study will help you understand the degradation pathways and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution in a chemically inert, transparent container to a light source that emits both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Time Points and Sampling:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

4. Sample Analysis:

  • Analyze the stressed samples and controls using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Calculate the percentage of degradation and identify any major degradation products by comparing the peak areas of the stressed samples to the control samples.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound in solution.

troubleshooting_workflow start Inconsistent Results or Solution Discoloration check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Age of solution? start->check_storage check_prep Review Solution Preparation: - Solvent purity? - pH of aqueous buffer? - Final concentration? start->check_prep fresh_solution Prepare Fresh Solution check_storage->fresh_solution check_prep->fresh_solution run_control Run Control Experiment with Fresh Solution fresh_solution->run_control problem_persists Problem Persists? run_control->problem_persists forced_degradation Conduct Forced Degradation Study problem_persists->forced_degradation Yes resolved Issue Resolved problem_persists->resolved No analyze_data Analyze Degradation Data & Identify Degradants forced_degradation->analyze_data optimize_conditions Optimize Storage & Experimental Conditions analyze_data->optimize_conditions optimize_conditions->resolved

Caption: Troubleshooting workflow for stability issues.

Relevant Signaling Pathway: STAT3 Inhibition

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key mediator in cancer cell proliferation, survival, and invasion.[1]

STAT3_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid compound->stat3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of quinoline-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline-4-carboxylic acid derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of numerous quinoline-4-carboxylic acid derivatives stems from their molecular structure. The fundamental quinoline core is a hydrophobic bicyclic aromatic system. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can hinder solvation by water molecules, thus restricting solubility. The specific nature and placement of substituents on the quinoline ring are also pivotal; the presence of lipophilic groups can markedly diminish water solubility.[1]

Q2: What are the primary strategies for enhancing the solubility of my quinoline-4-carboxylic acid derivative?

A2: Several effective methods can be employed to improve the solubility of these compounds, which can be broadly classified into physical and chemical modifications. Common approaches include:

  • pH Adjustment: Since quinoline-4-carboxylic acids are acidic, increasing the pH of the solution will lead to the formation of a more soluble carboxylate salt.[2]

  • Co-solvency: The addition of a water-miscible organic solvent can decrease the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1][2]

  • Salt Formation: Reacting the carboxylic acid with a base to form a stable salt can significantly enhance its aqueous solubility and dissolution rate.[1][3]

  • Solid Dispersion: Dispersing the compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][5]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[3][5]

Q3: How do I select the most suitable solubility enhancement technique for my specific derivative?

A3: The choice of an appropriate method hinges on the physicochemical properties of your compound, including its pKa, logP value, melting point, and chemical stability. For ionizable quinoline-4-carboxylic acids, pH adjustment and salt formation are often the initial approaches due to their simplicity and effectiveness. For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation may be more appropriate.[1]

Troubleshooting Guides

Issue 1: My quinoline-4-carboxylic acid derivative precipitates out of my aqueous buffer.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Incorrect pH As carboxylic acids, these compounds are more soluble at a higher pH. Ensure the pH of your solution is at least 1-2 units above the pKa of your compound to facilitate the formation of the more soluble carboxylate salt. Verify the pH using a calibrated pH meter.[2]
Insufficient Buffer Capacity The buffer may lack the capacity to maintain the desired pH after the addition of your compound. Try increasing the buffer concentration.[1]
"Salting Out" Effect High concentrations of salts (from the buffer or other sources) can decrease the solubility of your compound. If feasible, use the minimum effective buffer concentration.[1]
Low Intrinsic Solubility of the Salt The salt formed may itself have limited solubility. In this scenario, another solubility enhancement technique may be required in addition to or as an alternative to pH adjustment.[1]
Issue 2: My attempt at co-solvency resulted in precipitation upon dilution into an aqueous medium.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
High Final Concentration of Organic Solvent Ensure the final concentration of the co-solvent (e.g., DMSO, ethanol) in your aqueous medium is as low as possible (typically ≤1%) to minimize its impact on the system and prevent precipitation.[6]
Rapid Change in Solvent Polarity The abrupt shift in solvent composition can cause the compound to "crash out" of the solution.[6] Try a stepwise or serial dilution method instead of a single large dilution.
Inappropriate Co-solvent The chosen co-solvent may not be optimal for your specific derivative. Screen a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[3]
Issue 3: The solid dispersion I prepared shows poor dissolution.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Incomplete Amorphization The compound may not have fully transitioned to its amorphous state, with residual crystallinity present. Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the solid dispersion. If crystalline peaks are detected, consider increasing the polymer-to-drug ratio or optimizing the preparation method (e.g., faster solvent evaporation).[1]
Drug-Polymer Incompatibility The selected polymer may not be miscible with your quinoline derivative, resulting in phase separation. Differential Scanning Calorimetry (DSC) can be used to assess miscibility. A single glass transition temperature (Tg) is indicative of a miscible system.[1]

Data Presentation

Table 1: Solubility Enhancement of a Model Quinoline-4-Carboxylic Acid Derivative

Method Conditions Solubility (µg/mL) Fold Increase
Unmodified Compound pH 5.0 Buffer51
pH Adjustment pH 7.4 Buffer5010
pH Adjustment pH 8.2 Buffer25050
Co-solvency 20% Ethanol in Water10020
Cyclodextrin Complexation 1:1 Molar Ratio with HP-β-CD500100
Solid Dispersion 1:5 Drug-to-PVP K30 Ratio1500300

Note: The data presented are illustrative and will vary depending on the specific quinoline-4-carboxylic acid derivative and experimental conditions.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).

  • Equilibration: Add an excess amount of the quinoline-4-carboxylic acid derivative to a fixed volume of each buffer solution in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

  • Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.[1]

Protocol 2: Solid Dispersion Preparation by Solvent Evaporation
  • Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[1]

  • Dissolution: Dissolve both the quinoline-4-carboxylic acid derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and ethanol) at the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be carried out at a controlled temperature to prevent thermal degradation of the compound.[1]

  • Drying: Dry the resulting solid film or powder in a vacuum oven at an appropriate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[1]

  • Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using PXRD and DSC, and evaluate its dissolution properties.[1]

Protocol 3: Cyclodextrin Complexation by Kneading Method
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Mixing: Mix the quinoline-4-carboxylic acid derivative and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).[1]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste-like consistency.[1]

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).[1]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

  • Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a well-closed container.[1]

  • Evaluation: Evaluate the complex for solubility and dissolution enhancement compared to the pure drug.[1]

Visualizations

cluster_input Input cluster_strategies Solubility Enhancement Strategies cluster_output Output Poorly Soluble Compound Poorly Soluble Compound pH Adjustment pH Adjustment Poorly Soluble Compound->pH Adjustment Co-solvency Co-solvency Poorly Soluble Compound->Co-solvency Solid Dispersion Solid Dispersion Poorly Soluble Compound->Solid Dispersion Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble Compound->Cyclodextrin Complexation Solubilized Compound Solubilized Compound pH Adjustment->Solubilized Compound Co-solvency->Solubilized Compound Solid Dispersion->Solubilized Compound Cyclodextrin Complexation->Solubilized Compound

Caption: Overview of solubility enhancement strategies.

start Start: Poorly Soluble Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No end End: Optimized Formulation ph_adjust->end solid_dispersion Solid Dispersion (Melt Method) is_thermally_stable->solid_dispersion Yes solvent_evap Solid Dispersion (Solvent Evaporation) is_thermally_stable->solvent_evap No solid_dispersion->end cyclodextrin Cyclodextrin Complexation solvent_evap->cyclodextrin cyclodextrin->end

Caption: Decision workflow for selecting a solubility enhancement technique.

A 1. Dissolve Drug & Polymer in Common Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Pulverize & Sieve C->D E 5. Characterization (PXRD, DSC, Dissolution) D->E

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during biological assays with your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when encountering inconsistent assay results?

When faced with inconsistent results, begin by systematically reviewing the core components of your experiment. The primary areas to investigate are:

  • Compound Integrity: Verify the identity, purity, and stability of your compound. Improper storage or handling can lead to degradation.

  • Cell Culture Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination (e.g., mycoplasma).

  • Assay Protocol Execution: Meticulously review your protocol for any deviations. Pay close attention to incubation times, temperatures, and reagent concentrations.

  • Reagent Quality: Check the expiration dates and proper storage conditions of all reagents, including media, sera, and antibodies.

  • Instrument Calibration: Confirm that all equipment, especially pipettes and plate readers, are properly calibrated.

Q2: How can I be sure my compound is completely dissolved and not precipitating in the assay?

Compound solubility is a critical factor that can lead to significant variability.[1] To ensure your compound is properly solubilized:

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent, typically 100% DMSO.

  • Visual Inspection: After diluting the stock solution into your aqueous assay buffer, visually inspect for any signs of precipitation or cloudiness.

  • Solubility Assessment: If you suspect solubility issues, consider performing a formal solubility test for your compound in the specific assay buffer.

  • Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible and consistent across all wells to avoid solvent-induced effects on the cells or assay components.[2][3]

Q3: What are "edge effects" in 96-well plates, and how can I minimize them?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the interior wells.[4] This is often caused by increased evaporation and temperature gradients in the outer wells.[4] To mitigate edge effects:

  • Create a Humidity Barrier: Fill the outer wells of the plate with sterile water, PBS, or media without cells to create a more humid microenvironment.

  • Use Plate Sealers: For long incubation periods, use a plate sealer to minimize evaporation.

  • Equilibrate Plates: After seeding cells, allow the plate to sit at room temperature on a level surface for 30-60 minutes before transferring it to the incubator to ensure even cell settling.[4][5]

Q4: How many freeze-thaw cycles can I subject my compound stock solution to?

Repeated freeze-thaw cycles can compromise the stability of your compound. While the exact number of cycles a compound can withstand varies, it is best practice to:

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your compound stock solution to avoid repeated freezing and thawing of the entire stock.

  • Limit Cycles: If aliquoting is not possible, aim to limit the number of freeze-thaw cycles to a maximum of 3-5.

  • Monitor for Precipitation: After thawing, always vortex the solution and visually inspect for any precipitation.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant variability in the IC50 values of your compound between experiments.

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Caption: Troubleshooting inconsistent IC50 values.

Potential Cause Troubleshooting Action
Compound Solubility Ensure the compound is fully dissolved in the stock solvent and does not precipitate upon dilution in the assay medium. Visually inspect for precipitates.
Compound Stability Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Store stock solutions at the recommended temperature and protected from light.
Pipetting and Dilution Errors Calibrate pipettes regularly. Use a consistent pipetting technique for serial dilutions.
Cell Passage Number Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Cell Seeding Density Ensure a homogenous cell suspension and accurate cell counting before plating. Inconsistent cell numbers will lead to variable results.
Incubation Times Standardize all incubation times, including compound treatment and assay development steps.
Reagent Variability Use the same batch of reagents (e.g., serum, media) for all experiments within a study to minimize batch-to-batch variation.
Data Analysis Use a consistent method for data normalization and curve fitting to calculate IC50 values.
High Background in Biochemical Assays

Problem: Your biochemical assay is showing a high background signal, which can mask the specific signal and lead to inaccurate results.

Potential Cause Troubleshooting Action
Insufficient Blocking Increase the concentration of the blocking agent or the incubation time. Consider trying a different blocking buffer.
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies and other reagents.
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all reagents are free from contamination.
Non-specific Antibody Binding Include appropriate controls, such as an isotype control for the primary antibody, to assess non-specific binding.
Expired or Improperly Stored Reagents Check the expiration dates of all reagents, especially enzymes and substrates, and ensure they have been stored correctly.

Data Presentation

Impact of DMSO Concentration on Cell Viability

The concentration of the solvent used to dissolve the test compound can significantly impact cell viability. It is crucial to determine the highest tolerated concentration of the solvent that does not affect the assay readout.

DMSO Concentration (% v/v) MCF-7 Cell Viability (%) HepG2 Cell Viability (%)
0 (Control)100100
0.3125~100~100
0.625~100~66.4
1.25~90~60
2.5~60~58.4
5<40<50.9
Data is illustrative and based on trends reported in the literature.[2] Actual results will vary depending on the cell line and experimental conditions.
Effect of Freeze-Thaw Cycles on Compound Stability

Repeated freezing and thawing of compound stock solutions can lead to degradation and precipitation, affecting the active concentration and leading to inconsistent results.

Number of Freeze-Thaw Cycles Compound A Recovery (%) Compound B Recovery (%)
0100100
19899
39295
58590
107082
This data is illustrative. The stability of a compound to freeze-thaw cycles is structure-dependent and should be determined empirically.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of a compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

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MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed cells in a 96-well plate and incubate overnight. Prepare_Compound 2. Prepare serial dilutions of the compound in culture medium. Add_Compound 3. Replace medium with compound dilutions and incubate. Prepare_Compound->Add_Compound Add_MTT 4. Add MTT solution to each well and incubate for 2-4 hours. Add_Compound->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Read_Absorbance 6. Measure absorbance at 570 nm. Solubilize->Read_Absorbance

Caption: A typical workflow for an MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete culture medium at 2x the final desired concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the compound wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of a specific cytokine in cell culture supernatants.

Materials:

  • ELISA plate

  • Capture antibody

  • Detection antibody (biotinylated)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Standard and Sample Incubation: Prepare a serial dilution of the cytokine standard. Add 100 µL of the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a color develops (typically 15-30 minutes) in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Signaling Pathway Diagram

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Understanding the signaling pathway your compound targets is crucial for interpreting assay results. Below is a simplified diagram of the EGFR signaling pathway, a common target in drug development.

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EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade.

References

Technical Support Center: Enhancing the Biological Activity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the experimental use of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and enhancing its biological effects.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing low potency in my in vitro assays. What are the possible reasons and solutions?

A1: Low potency in in vitro assays for this compound is often linked to its poor aqueous solubility. Precipitation in your assay medium can lead to an underestimation of its true biological activity.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is kept to a minimum, ideally ≤1%, to avoid solvent effects and compound precipitation. If solubility issues persist, you may need to reduce this concentration further.[1]

  • pH Adjustment: Since quinoline-4-carboxylic acids are weakly acidic, you can try adjusting the pH of your buffer. Increasing the pH may enhance solubility by promoting the formation of the more soluble carboxylate salt.[2] However, it is crucial to verify that the new pH does not negatively impact your assay's performance or the stability of the compound.

  • Use of Solubilizing Excipients: Consider incorporating solubility-enhancing agents, such as non-ionic surfactants (e.g., Tween® 80 at a low concentration like 0.01%) or complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3]

Q2: I'm observing good in vitro activity, but the compound has poor bioavailability in my animal models. How can I address this?

A2: Poor bioavailability, despite good in vitro potency, is a common hurdle for poorly soluble compounds.[1] This discrepancy often arises from insufficient dissolution and absorption in the gastrointestinal (GI) tract.

Formulation Strategies to Enhance Bioavailability:

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.[1][3][4]

    • Micronization: Milling techniques can be employed to reduce particle size to the micron range.[1]

    • Nanonization: Creating a nanosuspension can further enhance the dissolution velocity and saturation solubility.[1]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP K30 or HPMC) can convert it to a more soluble amorphous form.[1][2]

  • Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[1][5]

  • Salt Formation: Reacting the carboxylic acid moiety of the compound with a suitable base to form a salt can dramatically increase its aqueous solubility and dissolution rate.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During Experiment Preparation

  • Possible Cause: The intrinsic poor aqueous solubility of this compound.

  • Solution Workflow:

    G start Precipitation Observed check_ph Adjust Buffer pH (e.g., to 7.4 or higher) start->check_ph check_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) check_ph->check_cosolvent Fails resolved Problem Resolved check_ph->resolved Successful use_surfactant Incorporate Surfactant (e.g., 0.01% Tween® 80) check_cosolvent->use_surfactant Fails check_cosolvent->resolved Successful use_cd Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cd Fails use_surfactant->resolved Successful use_cd->resolved Successful

    Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Cellular Assays

  • Possible Cause: Variability in compound solubility and concentration across different wells or experiments.

  • Solution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final assay medium with vigorous mixing. Visually inspect for any signs of precipitation before adding to the cells.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or a mixture of Dichloromethane and Ethanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

  • Desiccator

Procedure:

  • Dissolution: Choose a drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both the compound and the selected polymer in a common volatile organic solvent in a round-bottom flask.[2]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature to prevent thermal degradation.[2]

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Sieving and Storage: Gently grind the dried solid dispersion into a uniform powder using a mortar and pestle, and then pass it through a sieve. Store the final product in a desiccator.[2]

  • Characterization: Characterize the prepared solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and evaluate its dissolution properties compared to the crystalline drug.[2]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Selection: Choose a suitable molar ratio of the compound to HP-β-CD (e.g., 1:1).

  • Complexation: Dissolve the HP-β-CD in deionized water with stirring. Slowly add the compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution characteristics.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyFold Increase in Solubility (Hypothetical)AdvantagesDisadvantages
pH Adjustment (to pH 7.4)2 - 5Simple, cost-effectivepH may affect assay; risk of precipitation with pH changes
1% HP-β-CD Complexation10 - 50Significant solubility enhancement; improves stabilityHigher cost; potential for renal toxicity at high doses
1:3 Solid Dispersion (PVP K30)50 - 200Substantial increase in solubility and dissolutionRequires specific equipment; potential for drug-polymer incompatibility

Signaling Pathways

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and antiproliferative effects.[6] While the specific pathways modulated by this compound require experimental validation, related compounds have been shown to interact with key signaling cascades involved in cell growth and inflammation.

G cluster_0 Potential Anti-inflammatory Pathway cluster_1 Potential Antiproliferative Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Quinoline Quinoline Derivative Quinoline->NFkB Inhibition GF Growth Factor RTK RTK GF->RTK PI3K PI3K/Akt RTK->PI3K CellCycle Cell Cycle Progression PI3K->CellCycle Quinoline2 Quinoline Derivative Quinoline2->PI3K Inhibition

Potential signaling pathways modulated by quinoline derivatives.

References

Technical Support Center: Optimizing Drug Efficacy Through Isopropoxyphenyl Group Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the modification of the isopropoxyphenyl group for enhanced therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the isopropoxyphenyl group a common moiety in drug candidates?

A1: The isopropoxyphenyl group is frequently incorporated into drug candidates due to its favorable physicochemical properties. The isopropyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Additionally, the ether linkage is generally more metabolically stable than an ester linkage. The isopropoxy group can also influence the conformation of the molecule, potentially leading to better binding affinity with the target protein.

Q2: What are the primary goals of modifying the isopropoxyphenyl group?

A2: The primary goals of modifying the isopropoxyphenyl group are to optimize a drug candidate's overall profile, including:

  • Improving Efficacy and Potency: Fine-tuning the group's structure and position can lead to stronger interactions with the biological target.

  • Enhancing Metabolic Stability: Modifications can block or alter sites of metabolism, increasing the drug's half-life.[1]

  • Modulating Selectivity: Altering the group can improve selectivity for the desired target over off-targets, reducing potential side effects.

  • Improving Physicochemical Properties: Changes can be made to optimize solubility, lipophilicity, and other properties that affect absorption, distribution, metabolism, and excretion (ADME).

Q3: What are common bioisosteric replacements for the isopropoxyphenyl group?

A3: Bioisosteric replacement is a key strategy for modifying the isopropoxyphenyl group to improve drug properties while maintaining or enhancing biological activity.[2][3][4][5] Common replacements can be categorized as follows:

  • Classical Bioisosteres: These involve replacing atoms or groups with others of similar size, shape, and electronic configuration. For the isopropoxy part, this could include other alkoxy groups (e.g., ethoxy, cyclopropyloxy) or thioethers. For the phenyl ring, replacements could involve other aromatic systems like pyridyl or thiophene rings.

  • Non-Classical Bioisosteres: These are structurally different groups that can fulfill a similar biological role. For instance, replacing the entire isopropoxyphenyl group with a different lipophilic group that maintains key interactions with the target.

Q4: How does modification of the isopropoxyphenyl group affect metabolic stability?

A4: The isopropoxyphenyl group can be a site of metabolism. Cytochrome P450 (CYP450) enzymes can hydroxylate the phenyl ring or the isopropyl group, or O-dealkylation can occur.[6] Modifications can be made to block these metabolic pathways. For example, introducing electron-withdrawing groups on the phenyl ring can make it less susceptible to oxidation. Replacing the isopropyl group with a more stable moiety can also prevent metabolism at that site.[1]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of Isopropoxyphenyl Analogs via Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing aryl ethers. However, researchers may encounter low yields, particularly with sterically hindered substrates.

Potential Cause Troubleshooting Step Rationale
Steric Hindrance Consider using a milder base like silver oxide (Ag₂O) instead of a strong base like sodium hydride (NaH).[1] Alternatively, the Mitsunobu reaction can be a powerful tool for synthesizing sterically hindered ethers under neutral conditions.[1]Strong bases can promote elimination reactions (E2) over substitution (SN2), especially with secondary alkyl halides. Milder or alternative methods can favor the desired ether formation.
Poor Solubility of the Phenoxide Add a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), to the reaction mixture.[1]Crown ethers can chelate the cation of the phenoxide salt, increasing its solubility in the organic solvent and enhancing its nucleophilicity.
Low Reactivity of the Alkyl Halide If using an alkyl chloride or bromide, add a catalytic amount of sodium iodide (NaI) to the reaction.The Finkelstein reaction will generate the more reactive alkyl iodide in situ, which can accelerate the reaction rate.
Reaction Not Going to Completion Increase the reaction temperature or use a higher-boiling solvent like DMF or DMSO. Ensure all reagents and solvents are anhydrous.Higher temperatures can overcome activation energy barriers. Water can quench the strong base and the alkoxide, hindering the reaction.
Issue 2: Poor Metabolic Stability of the Isopropoxyphenyl Moiety

If in vitro metabolic assays indicate rapid metabolism of your compound at the isopropoxyphenyl group, consider the following modifications:

Identified Metabolic Pathway Suggested Modification Rationale
Oxidation of the Phenyl Ring Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the phenyl ring.This reduces the electron density of the ring, making it less susceptible to electrophilic attack by CYP450 enzymes.
O-Dealkylation Replace the isopropyl group with a more metabolically stable group, such as a cyclopropyl or tert-butyl group.These groups can sterically hinder the approach of metabolic enzymes to the ether oxygen.
Hydroxylation of the Isopropyl Group Replace the hydrogens on the isopropyl group with deuterium or fluorine.The stronger C-D or C-F bonds are more resistant to enzymatic cleavage than C-H bonds (kinetic isotope effect).

Data Presentation

The following table summarizes the impact of modifying the isopropoxy group on the potency and metabolic stability of a GPR88 agonist.[1]

CompoundModification at Isopropoxy SiteGPR88 Agonist Potency (EC₅₀, nM)Metabolic Clearance (CL) in Mouse Liver Microsomes (μL min⁻¹ mg⁻¹)
Reference Compound Methoxy45643
Analog 1 Ethoxy26Not significantly improved
Analog 2 (12) Isopropoxy25345
Optimized Compound (30a) Modified isopropoxy-containing scaffold11Significantly improved (t₁/₂ = 5.8 h in plasma)

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-7-isopropoxyquinazolin-4(3H)-ones [7]

This protocol outlines a two-step synthesis of quinazolinone derivatives starting from Methyl 4-amino-2-isopropoxybenzoate.

  • Step 1: Acetylation of the Amino Group

    • Dissolve Methyl 4-amino-2-isopropoxybenzoate (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq).

    • Heat the mixture at 100 °C for 2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain Methyl 4-(acetylamino)-2-isopropoxybenzoate.

  • Step 2: Cyclization to form the Quinazolinone Ring

    • Mix Methyl 4-(acetylamino)-2-isopropoxybenzoate (1.0 eq) with formamide (10 eq).

    • Heat the mixture at 150-160 °C for 4-6 hours, monitoring by TLC.

    • Cool the reaction and add water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography to yield 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.

Protocol 2: 15-Lipoxygenase (15-LOX) Inhibition Assay [6]

This protocol is for evaluating the inhibitory activity of newly synthesized isopropoxyphenyl derivatives against 15-lipoxygenase.

  • Prepare a buffer solution (e.g., Tris buffer, pH 7.2, 50 mM).

  • Add 25 µL of the enzyme solution (e.g., soybean lipoxygenase, 4000 unit/mL) to a mixture of 900 µL of buffer and 25 µL of the inhibitor solution (test compound dissolved in a suitable solvent like DMSO).

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of linoleic acid (LA) solution.

  • After 10 minutes, add colorimetric reagents to stop the reaction and develop color.

  • Record the absorbance at the appropriate wavelength (e.g., 598 nm).

  • Perform each experiment in triplicate and include a control with the solvent instead of the inhibitor.

  • Calculate the IC₅₀ value from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Isopropoxyphenyl Analogs cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Phenol, Isopropyl Halide) Synthesis Williamson Ether Synthesis or other etherification methods Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In_vitro_assays In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) In_vitro_assays->Cell-based_assays ADME_profiling ADME Profiling (e.g., Metabolic Stability, Permeability) Cell-based_assays->ADME_profiling Lead_optimization Lead Optimization ADME_profiling->Lead_optimization Data Analysis & Structure-Activity Relationship (SAR)

General workflow for synthesis and evaluation.

signaling_pathway cluster_GPCR G Protein-Coupled Receptor (GPCR) Signaling Ligand Drug with Isopropoxyphenyl Group GPCR GPCR Ligand->GPCR Binds to G_protein G Protein (α, βγ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Produces Cellular_response Cellular Response Second_messenger->Cellular_response Triggers

Simplified GPCR signaling pathway.

kinase_pathway cluster_Kinase Kinase Inhibitor Signaling Pathway Inhibitor Kinase Inhibitor with Isopropoxyphenyl Group Kinase Protein Kinase Inhibitor->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_substrate Downstream_signaling Downstream Signaling Phosphorylated_substrate->Downstream_signaling Activates

Mechanism of a kinase inhibitor.

References

Technical Support Center: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing the cytotoxicity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for quinoline-4-carboxylic acid derivatives?

Quinoline derivatives can exert cytotoxic effects through various mechanisms. While the specific mechanism for this compound is not yet fully elucidated, related compounds have been shown to induce cytotoxicity by:

  • Inhibition of Topoisomerases: Some quinoline derivatives can interfere with topoisomerase I and II, enzymes essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.

  • Induction of Oxidative Stress: The quinoline scaffold can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.

  • Mitochondrial Dysfunction: The compound may disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and a decrease in cellular ATP production.

  • Kinase Inhibition: Quinoline derivatives are known to inhibit various protein kinases involved in cell proliferation and survival signaling pathways.

Q2: What are some general strategies to mitigate the cytotoxicity of this compound in my cell-based assays?

Several strategies can be employed to reduce off-target cytotoxicity and improve the therapeutic index of your compound:

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can control its release and potentially reduce its immediate toxic effect on cells.

    • Use of Solubilizing Agents: For poorly soluble compounds, using appropriate solubilizing agents can improve bioavailability and allow for the use of lower, less toxic concentrations.

  • Experimental Condition Optimization:

    • Concentration and Exposure Time: Carefully titrate the concentration of the compound and the duration of exposure to find a window where the desired biological effect is observed with minimal cytotoxicity.

    • Cell Density: Optimize the cell seeding density, as both too low and too high densities can influence cellular susceptibility to toxic compounds.

  • Chemical Modification (for medicinal chemists):

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the quinoline scaffold to identify derivatives with reduced cytotoxicity but retained or enhanced potency. For instance, altering substituents on the phenyl ring or the quinoline core can modulate cytotoxic effects.[1]

Q3: How can I differentiate between targeted anti-proliferative effects and general cytotoxicity?

To distinguish between a specific therapeutic effect and non-specific toxicity, consider the following:

  • Cell Line Selectivity: Test the compound on a panel of cancer cell lines versus normal, non-cancerous cell lines. A higher potency in cancer cells suggests a degree of selectivity.

  • Mechanism of Action Studies: Investigate specific cellular pathways. For example, if your compound is designed to inhibit a particular kinase, show that it inhibits the kinase at concentrations lower than those that cause general cytotoxicity.

  • Rescue Experiments: If the compound's toxicity is hypothesized to be mediated by a specific mechanism (e.g., ROS production), co-treatment with an antioxidant could rescue the cells from the cytotoxic effects.

Troubleshooting Guide: High Cytotoxicity in In Vitro Assays

Issue Potential Cause Recommended Solution
High cytotoxicity observed even at low concentrations Compound instability in culture medium leading to toxic byproducts.Assess the stability of the compound in your cell culture medium over the time course of your experiment using methods like HPLC.
High sensitivity of the chosen cell line.Test the compound on a panel of different cell lines to determine if the observed toxicity is cell-line specific.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%) and include a vehicle-only control in your experiments.
Inconsistent cytotoxicity results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding density.Standardize your cell seeding protocol to ensure a consistent number of cells per well in every experiment.
Contamination (e.g., mycoplasma).Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to compounds.
Edge effects observed in multi-well plates Evaporation of medium from the outer wells.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

Data Presentation

Disclaimer: The following table presents cytotoxicity data for various quinoline derivatives from published literature and is intended for comparative and illustrative purposes only. Specific IC50 values for this compound are not yet publicly available.

Table 1: Cytotoxicity of Selected Quinoline Derivatives in a Human Cancer Cell Line (Exemplary Data)

CompoundCell LineAssayIC50 (µM)Reference
7-methyl-8-nitro-quinolineCaco-2MTT1.87[1]
8-nitro-7-quinolinecarbaldehydeCaco-2MTT0.535[1]
8-Amino-7-quinolinecarbaldehydeCaco-2MTT1.140[1]
Quinoline-2-carboxylic acidHeLaNot SpecifiedSignificant Cytotoxicity[2]
Quinoline-4-carboxylic acidMCF7Not SpecifiedRemarkable Growth Inhibition[2]

Table 2: Experimental Data Template for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Observations
MTT24
MTT48
MTT72
LDH24
LDH48
LDH72

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and untreated controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum and spontaneous LDH release controls.

Visual Guides

Troubleshooting_Workflow start High Cytotoxicity Observed check_concentration Verify Compound Concentration and Purity start->check_concentration check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent check_cell_health Evaluate Cell Health (Passage #, Morphology) start->check_cell_health optimize_assay Optimize Assay Parameters check_concentration->optimize_assay check_solvent->optimize_assay check_cell_health->optimize_assay reduce_concentration Lower Compound Concentration optimize_assay->reduce_concentration If still high reduce_time Shorten Exposure Time optimize_assay->reduce_time If still high change_cell_line Test on a Different Cell Line optimize_assay->change_cell_line If cell-line specific formulation_strategy Consider Formulation Strategies optimize_assay->formulation_strategy If intrinsic toxicity end Cytotoxicity Reduced reduce_concentration->end reduce_time->end change_cell_line->end nanoparticles Nanoparticle Encapsulation formulation_strategy->nanoparticles solubilizers Use Alternative Solubilizers formulation_strategy->solubilizers nanoparticles->end solubilizers->end

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Signaling_Pathway compound Quinoline-4-Carboxylic Acid Derivative ros Increased ROS Production compound->ros mito Mitochondrial Damage ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for quinoline-induced apoptosis.

Nanoparticle_Formulation_Workflow start Compound with High Cytotoxicity select_carrier Select Nanocarrier (e.g., Liposome, PLGA) start->select_carrier encapsulation Encapsulate Compound select_carrier->encapsulation characterization Characterize Nanoparticles (Size, Zeta, Drug Load) encapsulation->characterization in_vitro_testing In Vitro Cytotoxicity Assay (MTT, LDH) characterization->in_vitro_testing end Reduced Cytotoxicity & Controlled Release in_vitro_testing->end

Caption: Workflow for reducing cytotoxicity via nanoparticle formulation.

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scale-up synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-aryl-quinoline-4-carboxylic acids like the target molecule at scale?

A1: The Doebner reaction is a widely used and adaptable method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][2] It involves a three-component condensation of an aniline (4-bromoaniline), an aldehyde (3-isopropoxybenzaldehyde), and pyruvic acid.[3] This method is often preferred for its operational simplicity and the availability of starting materials.

Q2: What are the critical parameters to control during the scale-up of the Doebner reaction?

A2: Key parameters for successful scale-up include:

  • Rate of addition of reagents: Slow, controlled addition of pyruvic acid is crucial to manage the reaction exotherm and prevent the formation of byproducts.[4]

  • Temperature control: Maintaining the optimal reaction temperature is vital for ensuring complete reaction and minimizing degradation of starting materials and products.[5]

  • Purity of starting materials: Using high-purity reagents is essential to avoid side reactions and improve the overall yield and quality of the final product.[6]

  • Catalyst selection and concentration: The choice and amount of acid catalyst can significantly impact the reaction rate and yield.[4]

Q3: What are common side reactions, and how can they be minimized?

A3: A frequent side reaction is the acid-catalyzed polymerization of the aldehyde, leading to tar formation.[5][6] This can be minimized by the slow addition of the aldehyde to the heated acidic solution of the aniline and by maintaining careful temperature control.[6] Another potential issue is the formation of regioisomers if the reaction conditions are not optimized.

Q4: What purification methods are effective for isolating this compound at a larger scale?

A4: A common and effective method for purification is an acid-base extraction. The acidic reaction mixture is neutralized, and the basic quinoline product can be extracted into an organic solvent.[5] Further purification can be achieved through recrystallization from a suitable solvent or solvent mixture. For some quinoline carboxylic acid derivatives, heating a suspension of the crude product in a high-boiling solvent like N,N-dimethylformamide (DMF), followed by cooling and filtration, can yield highly pure crystals.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Impure or wet starting materials or solvents.- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.- Inefficient catalyst or incorrect catalyst concentration.[6]- Ensure all reagents and solvents are pure and anhydrous.- Optimize reaction temperature and monitor progress by TLC.- Verify the molar ratios of the reactants.- Screen different acid catalysts (e.g., p-TSA, BF₃·OEt₂, Sc(OTf)₃) and their concentrations.[4]
Formation of a Thick, Dark Tar - Acid-catalyzed polymerization of 3-isopropoxybenzaldehyde.[5][6]- Reaction temperature is too high.- Add the aldehyde and pyruvic acid solution dropwise to the reaction mixture at the optimized temperature.[4]- Maintain strict temperature control throughout the reaction.- Consider using a biphasic reaction medium to sequester the aldehyde.[5]
Difficult Product Isolation/Purification - Incomplete neutralization during workup.- Formation of stable emulsions during extraction.- Product precipitation during extraction.- Ensure the pH is adjusted correctly to precipitate the product or to ensure it remains in the desired phase.- Break emulsions by adding brine or by filtration through celite.- Choose an appropriate solvent system for extraction and recrystallization.
Inconsistent Results Between Batches - Variations in the quality of starting materials.- Inconsistent reaction conditions (e.g., heating, stirring rate).- Moisture contamination.- Source high-purity, consistent quality starting materials.- Standardize all reaction parameters and use calibrated equipment.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Scale-up Synthesis via Doebner Reaction

This protocol describes a general procedure for the synthesis of this compound based on the Doebner reaction.

Reactants and Materials:

Compound Molecular Weight ( g/mol ) Quantity (molar equivalent)
4-Bromoaniline172.031.0
3-Isopropoxybenzaldehyde164.201.1
Pyruvic acid88.061.2
Boron trifluoride etherate (BF₃·OEt₂)141.930.5
Acetonitrile (MeCN)-As solvent
Ethanol (for recrystallization)-As solvent

Procedure:

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, charge 4-bromoaniline (1.0 equiv) and acetonitrile.

  • Addition of Aldehyde and Catalyst: To the stirred suspension, add 3-isopropoxybenzaldehyde (1.1 equiv) followed by the slow addition of boron trifluoride etherate (0.5 equiv) while maintaining the internal temperature below 30 °C.

  • Heating and Addition of Pyruvic Acid: Heat the reaction mixture to 65 °C. Prepare a solution of pyruvic acid (1.2 equiv) in acetonitrile and add it dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at 65 °C.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 65 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate to neutralize the acid.

    • Adjust the pH to ~8-9 with a sodium hydroxide solution.

    • Filter the precipitated solid and wash it with water and then with a cold organic solvent (e.g., diethyl ether or ethyl acetate) to remove organic impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, the crude product can be suspended in N,N-dimethylformamide (DMF), heated to 80-100 °C, cooled to room temperature, and the purified solid collected by filtration.[7]

  • Drying: Dry the final product under vacuum at 60-80 °C to a constant weight.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Scale-up Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Reactor with 4-Bromoaniline and Acetonitrile add_aldehyde_catalyst Add 3-Isopropoxybenzaldehyde and BF3·OEt2 charge_reactants->add_aldehyde_catalyst heat_reaction Heat to 65°C add_aldehyde_catalyst->heat_reaction add_pyruvic_acid Dropwise Addition of Pyruvic Acid Solution heat_reaction->add_pyruvic_acid monitor_reaction Monitor by TLC (18-24h at 65°C) add_pyruvic_acid->monitor_reaction cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction neutralize Neutralize with NaHCO3 and adjust pH cool_reaction->neutralize filter_solid Filter Crude Product neutralize->filter_solid wash_solid Wash with Water and Organic Solvent filter_solid->wash_solid purify Recrystallize from Ethanol or Purify with DMF wash_solid->purify dry_product Dry Under Vacuum purify->dry_product final_product 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid dry_product->final_product

Caption: Experimental workflow for the scale-up synthesis.

Proposed Doebner Reaction Pathway

doebner_reaction Proposed Doebner Reaction Pathway aniline 4-Bromoaniline intermediate1 Schiff Base Intermediate aniline->intermediate1 aldehyde 3-Isopropoxybenzaldehyde aldehyde->intermediate1 pyruvic_acid Pyruvic Acid intermediate2 Adduct Formation pyruvic_acid->intermediate2 reactants Starting Materials intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product {6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid} intermediate3->product Dehydration & Aromatization

Caption: Proposed Doebner reaction pathway for the synthesis.

References

Validation & Comparative

Confirming the Structure of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid by Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) data for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, supported by experimental data from structurally related compounds, to facilitate its structural verification.

This guide outlines the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on established principles of NMR spectroscopy and comparative data from analogous structures found in the scientific literature. Detailed experimental protocols for acquiring and analyzing the necessary NMR spectra are also provided to ensure reliable and reproducible results.

Predicted NMR Data for Structural Confirmation

To confirm the identity and structure of this compound, a detailed analysis of its ¹H and ¹³C NMR spectra is essential. The expected chemical shifts and multiplicities for each unique proton and carbon atom in the molecule have been predicted based on the analysis of similar compounds.[1][2][3][4]

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-isopropoxy (CH)4.7 - 4.9septet
H-isopropoxy (CH₃)1.3 - 1.5doublet
H-phenyl (H-2', H-4', H-6')7.0 - 7.8multipletThe exact shifts depend on the substitution pattern.
H-phenyl (H-5')7.3 - 7.5triplet
H-quinoline (H-3)8.0 - 8.2singlet
H-quinoline (H-5)8.2 - 8.4doublet
H-quinoline (H-7)7.8 - 8.0doublet of doublets
H-quinoline (H-8)8.8 - 9.0doublet
COOH12.0 - 14.0broad singletChemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Isopropoxy (CH₃)21 - 23
Isopropoxy (CH)69 - 71
Quinoline & Phenyl (Aromatic)115 - 160
Quinoline (C-Br)120 - 125
Quinoline (C-N)145 - 155
Quinoline (C=O)165 - 170
Carboxylic Acid (COOH)168 - 172

Experimental Protocols

To acquire high-quality NMR data for structural confirmation, the following experimental protocols are recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional ¹H NMR.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-16 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional ¹³C NMR with proton decoupling.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To further confirm the structure and assign all proton and carbon signals unambiguously, consider performing 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting the different fragments of the molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G Workflow for Structural Confirmation by NMR cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Confirmation synthesis Synthesize or Procure Compound dissolve Dissolve in Deuterated Solvent synthesis->dissolve H1_NMR Acquire 1H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum dissolve->C13_NMR process Process and Analyze Spectra H1_NMR->process C13_NMR->process TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) TwoD_NMR->process process->TwoD_NMR If needed compare Compare with Predicted Data and Analogs process->compare confirm Confirm Structure compare->confirm

Caption: A flowchart outlining the key steps for confirming the chemical structure using NMR.

Visualizing the Structure and Key NMR Correlations

The following diagram shows the chemical structure of this compound with key atoms labeled for NMR assignment.

Caption: Chemical structure with atom numbering for NMR assignments.

By following the provided protocols and comparing the acquired NMR data with the predicted values and data from known analogs, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols to ensure reliable and accurate purity assessment.

Introduction to Purity Analysis

The synthesis of complex organic molecules like this compound can often result in the formation of impurities. These can include unreacted starting materials, byproducts from side reactions, or degradation products. A validated analytical method is essential to detect and quantify these impurities to ensure the synthesized compound meets the required purity specifications for its intended use in drug development.[1] HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is proposed for the purity analysis of this compound. This technique is well-suited for separating non-polar to moderately polar compounds, which is characteristic of many quinoline derivatives.[4][5]

Experimental Protocol: Proposed RP-HPLC Method

This protocol describes a starting point for developing a validated HPLC method for the purity determination of this compound. Optimization of these conditions may be necessary based on the specific impurity profile of the synthesized batch.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.[4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

    • Ultrapure water

2. Chromatographic Conditions:

A summary of the recommended HPLC conditions is provided in Table 1.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 325 nm
Run Time 30 minutes

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 1 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the synthesized compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Data Analysis and Purity Calculation:

The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Comparison

While the proposed RP-HPLC method is a robust starting point, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. A comparative overview is presented in Table 2.

Analytical TechniquePrincipleAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences between the analyte and a non-polar stationary phase.High resolution, excellent for quantifying non-volatile impurities, widely available.[3]Not suitable for volatile or non-UV active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile and semi-volatile impurities and residual solvents.[6]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides an absolute purity value by relating the integral of an analyte signal to that of a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte itself.[3][7]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Ultra-Performance Liquid Chromatography (UPLC) Utilizes smaller particle size columns and higher pressures than HPLC for faster and more efficient separations.[1]Increased resolution, sensitivity, and speed of analysis.Requires specialized high-pressure instrumentation.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical decisions involved in purity validation.

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Processing synthesis Synthesis of this compound dissolution Dissolve Sample in Diluent synthesis->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Purity Report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship start Synthesized Product purity_question Purity Meets Specification? start->purity_question pass Release for Further Use purity_question->pass Yes fail Further Purification Required purity_question->fail No reanalysis Re-analyze Purified Product fail->reanalysis reanalysis->purity_question

Caption: Logical flow of purity validation in drug development.

Conclusion

The proposed reversed-phase HPLC method provides a robust and reliable approach for validating the purity of synthesized this compound. By following the detailed experimental protocol and considering the comparative data on alternative techniques, researchers can confidently assess the quality of their synthesized compound. The implementation of a rigorous purity analysis workflow, as illustrated, is a cornerstone of good laboratory practice in pharmaceutical research and development.

References

Comparative Bioactivity Analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid against a range of other quinoline-4-carboxylic acid derivatives. Due to the limited publicly available bioactivity data for this compound, this guide leverages experimental data from structurally similar quinoline compounds to infer potential therapeutic applications and guide future research. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Comparative Analysis of Bioactivity

The bioactivity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. The following table summarizes the quantitative bioactivity data for several quinoline-4-carboxylic acid derivatives, offering a point of comparison for the potential activities of this compound. The core structure-activity relationship suggests that substitutions at the C2, C6, and C8 positions can modulate potency and selectivity. For instance, bulky hydrophobic groups at the C2 position are often crucial for anticancer activity, particularly for inhibitors of dihydroorotate dehydrogenase (DHODH).[2]

Compound IDStructureBioactivityAssay TypeCell Line/TargetIC50 (µM)Reference
Brequinar 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidAnticancerDHODH InhibitionL1210 DHODHNot specified[2]
Compound 41 Not specifiedAnticancerDHODH InhibitionDHODH0.00971[1][3]
Compound 43 Not specifiedAnticancerDHODH InhibitionDHODH0.0262[1][3]
P6 Not specifiedAnticancerSIRT3 InhibitionMLLr leukemic cell lines7.2[1]
Compound 7c Not specifiedAnticancerCytotoxicityMCF-7 (Breast)1.73 µg/mL[1]
Compound 4c Not specifiedAnticancerCytotoxicityMDA-MB-231 (Breast)Potent[1]
Kynurenic acid 4-hydroxyquinoline-2-carboxylic acidAntiproliferativeCell ViabilityMCF7Most remarkable growth inhibition[4]
Quinoline-2-carboxylic acid Quinoline-2-carboxylic acidAntiproliferativeCell ViabilityHELASignificant cytotoxicity[4]
Quinoline-4-carboxylic acid Quinoline-4-carboxylic acidAnti-inflammatoryLPS-induced inflammationRAW264.7Appreciable[4]

Potential Signaling Pathways and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives exert their biological effects through various mechanisms. A prominent anticancer mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[5] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest.[5]

Another identified mechanism for some quinoline derivatives is the inhibition of SIRT3, a mitochondrial sirtuin.[6] SIRT3 is implicated in promoting cancer cell survival and tumorigenesis, making it a viable therapeutic target.[6] Furthermore, the anti-inflammatory properties of certain quinoline-4-carboxylic acids are linked to the modulation of inflammatory pathways in macrophages.[4]

Below is a diagram illustrating the potential anticancer mechanism of action for quinoline-4-carboxylic acid derivatives through the inhibition of DHODH.

DHODH_Inhibition_Pathway Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid derivative DHODH DHODH Quinoline-4-carboxylic acid derivative->DHODH Inhibition Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH de novo Pyrimidine Synthesis de novo Pyrimidine Synthesis Orotate->de novo Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis de novo Pyrimidine Synthesis->DNA/RNA Synthesis Tumor Cell Proliferation Tumor Cell Proliferation DNA/RNA Synthesis->Tumor Cell Proliferation Experimental_Workflows cluster_MTT MTT Assay cluster_DHODH DHODH Inhibition Assay cluster_SIRT3 SIRT3 Inhibition Assay A1 Seed Cells A2 Add Test Compound A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance A6->A7 B1 Add Test Compound B2 Add DHODH Enzyme B1->B2 B3 Pre-incubate B2->B3 B4 Add Substrate Mix B3->B4 B5 Measure Absorbance (kinetic) B4->B5 C1 Add Test Compound C2 Add SIRT3 & NAD+ C1->C2 C3 Add Substrate C2->C3 C4 Incubate C3->C4 C5 Add Developer C4->C5 C6 Measure Fluorescence C5->C6

References

Unveiling the Anticancer Potential of 6-Bromoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 6-bromoquinoline derivatives, focusing on their anticancer properties. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 6-position offers a versatile handle for synthetic modifications, leading to a diverse range of biological activities.[1] This guide delves into the SAR of 6-bromoquinoline and its analogs, with a particular focus on their antiproliferative effects against various cancer cell lines.

Comparative Anticancer Activity

The in vitro anticancer activity of 6-bromoquinoline derivatives has been evaluated against several human cancer cell lines, primarily using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various 6-bromoquinoline and 6,8-dibromoquinoline derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of 6,8-Dibromoquinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)
6 6,8-dibromoquinolineC6, HT29, HeLaNo inhibitory activity
17 6,8-dibromo-5-nitroquinolineC650.0
HT2926.2
HeLa24.1

Data sourced from multiple studies.[2]

Table 2: Anticancer Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives against MCF-7 (Human Breast Carcinoma)

Compound IDGeneral StructureIC50 (µg/mL)
XIIIb 6,8-dibromo-4(3H)quinazolinone derivative1.7
IX 6,8-dibromo-4(3H)quinazolinone derivative1.8
XIVd 6,8-dibromo-4(3H)quinazolinone derivative1.83
XIVb 6,8-dibromo-4(3H)quinazolinone derivative5.4
XIVe 6,8-dibromo-4(3H)quinazolinone derivative6.84

Data sourced from a study on novel quinazolinone derivatives.[2]

Table 3: Anticancer Activity of Bromo- and Cyano-Substituted Quinoline Analogs against C6 (Rat Brain Tumor) Cell Line

Compound IDR5R6R7R8IC50 (µg/mL)
1 HHHOH>50
2 BrHBrOH12.3
3 HHBrOH25.6
4 HHCNOH13.2
5 CNHCNOH6.7
6 NO2BrHBr50.0

Data highlights the effect of different substituents on the quinoline core.

Structure-Activity Relationship Insights

The data presented in the tables reveals several key insights into the structure-activity relationship of 6-bromoquinoline derivatives:

  • The 6,8-dibromoquinoline core itself shows no inhibitory activity. However, the introduction of a nitro group at the C-5 position (Compound 17) significantly enhances antiproliferative activity, suggesting that electron-withdrawing groups at this position are favorable for cytotoxicity.[2]

  • Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting very low IC50 values.[2] This indicates that the quinazolinone ring system is a beneficial scaffold for enhancing anticancer activity.

  • For bromo- and cyano-substituted quinolines , the presence of two electron-withdrawing groups, such as two bromine atoms (Compound 2) or two cyano groups (Compound 5), leads to potent activity.[3] This suggests a synergistic effect of these substitutions.

Signaling Pathway Inhibition

Derivatives of 6-bromoquinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1] This pathway plays a central role in regulating cell growth, proliferation, and survival.[1] By inhibiting key components of this pathway, 6-bromoquinoline derivatives can effectively halt the uncontrolled growth of cancer cells and induce apoptosis.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Bromoquinoline 6-Bromoquinoline Derivatives Bromoquinoline->PI3K inhibit Bromoquinoline->Akt inhibit Bromoquinoline->mTOR inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Bromoquinoline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 6-bromoquinoline derivatives.

Synthesis of 6-Bromo-5-nitroquinoline (Compound 17)

This protocol describes the direct nitration of 6-bromoquinoline.

Materials:

  • 6-bromoquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Dichloromethane

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid and cool the solution to -5 °C.

  • Separately, prepare a cold nitrating mixture of concentrated sulfuric acid and nitric acid at -5 °C.

  • Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour, maintaining the temperature at -5 °C.

  • After the addition is complete, continue stirring at 0 °C until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, C6, HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 6-bromoquinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 6-bromoquinoline derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay for Anticancer Drug Screening A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with 6-Bromoquinoline Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I

References

A Comparative Analysis of 2-Arylquinoline-4-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-arylquinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the development of novel therapeutics.

This comparative analysis delves into the synthesis, biological evaluation, and structure-activity relationships of 2-arylquinoline-4-carboxylic acids. The core of this guide is the presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.

Synthetic Strategies: Doebner and Pfitzinger Reactions

The synthesis of 2-arylquinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.

The Doebner reaction is a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1] This method is valued for its operational simplicity.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2] This reaction provides a versatile route to a variety of substituted quinoline-4-carboxylic acids.

Comparative Biological Activities

2-Arylquinoline-4-carboxylic acids have demonstrated efficacy in a range of therapeutic areas, most notably as anticancer and antimicrobial agents. The nature of the aryl substituent at the 2-position of the quinoline ring plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

The anticancer properties of this class of compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).

Table 1: Anticancer Activity of Selected 2-Arylquinoline-4-Carboxylic Acid Derivatives

Compound ID2-Aryl SubstituentTargetCancer Cell LineIC50 (µM)Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-ylDHODH-0.250 ± 0.11
Compound 3j 4-Hydroxy-3-methoxyphenylNot specifiedMCF-7- (82.9% growth reduction)
Compound 6e 2-(3-bromophenyl)-8-fluoroAurora A KinaseT-24257.87[3]
MCF-7168.78[3]
Molecule P6 4-AcrylamidophenylSIRT3-7.2[4][5]
Molecule D28 Phenyl (with phenylpiperazine linker and hydroxamic acid ZBG)HDAC3K562>1000 (antiproliferative)[6]
Molecule D29 Phenyl (with phenylpiperazine linker and hydrazide ZBG)HDAC3->50 (enzymatic)[6]

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. ZBG: Zinc-Binding Group

Antimicrobial Activity

Several 2-arylquinoline-4-carboxylic acid derivatives have shown promising activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial efficacy.

Table 2: Antibacterial Activity of Selected 2-Arylquinoline-4-Carboxylic Acid Derivatives

Compound ID2-Aryl SubstituentBacterial StrainMIC (µg/mL)Reference
Compound 5a4 2-(substituted)-phenyl derivativeStaphylococcus aureus64[7][8]
Compound 5a7 2-(substituted)-phenyl derivativeEscherichia coli128[7][8]
Substituted Quinolines Not specifiedGram (+) and Gram (-) bacteria62.50–250[9]

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of a microorganism.

Mechanism of Action: Targeting Key Cellular Pathways

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells.[10][11] Inhibition of DHODH by 2-arylquinoline-4-carboxylic acids, such as brequinar, leads to pyrimidine depletion and cell cycle arrest.[12] The bulky, hydrophobic substituents at the C-2 position of the quinoline ring are critical for potent DHODH inhibition.

DHODH_Inhibition_Pathway cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH->Orotate 2-Arylquinoline-4-Carboxylic Acid 2-Arylquinoline-4-Carboxylic Acid 2-Arylquinoline-4-Carboxylic Acid->Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Inhibition->DHODH

DHODH Inhibition Pathway
Inhibition of Sirtuin 3 (SIRT3)

SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and has been identified as a potential therapeutic target in cancer.[1][4] Specific derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as potent and selective inhibitors of SIRT3, leading to cell cycle arrest and differentiation in cancer cells.[4][5]

SIRT3_Inhibition_Pathway cluster_inhibition Inhibition Mechanism SIRT3 SIRT3 Deacetylation Deacetylation SIRT3->Deacetylation Mitochondrial Proteins Mitochondrial Proteins Mitochondrial Proteins->SIRT3 Metabolic Regulation Metabolic Regulation Deacetylation->Metabolic Regulation Cancer Cell Survival Cancer Cell Survival Metabolic Regulation->Cancer Cell Survival 2-Arylquinoline-4-Carboxylic Acid Derivative 2-Arylquinoline-4-Carboxylic Acid Derivative 2-Arylquinoline-4-Carboxylic Acid Derivative->Inhibition Inhibition->SIRT3

SIRT3 Inhibition Pathway

Alternatives and Bioisosteric Replacements

While the carboxylic acid moiety is crucial for the biological activity of many of these compounds, it can sometimes lead to unfavorable pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or acylsulfonamides, is a common strategy to improve drug-like properties.[13][14] These bioisosteres can mimic the charge and hydrogen bonding interactions of the carboxylic acid while potentially offering improved metabolic stability and cell permeability.

Table 3: Common Bioisosteres for Carboxylic Acids

BioisostereKey Features
Tetrazole Similar pKa to carboxylic acid, can participate in similar hydrogen bonding interactions.[14]
Acylsulfonamide Can also mimic the acidic nature of carboxylic acids.
Hydroxamic Acid Often used as a zinc-binding group in enzyme inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative analysis. Below are generalized protocols for the synthesis and key biological assays.

Synthesis: General Doebner Reaction Protocol
  • Reaction Setup: In a suitable solvent (e.g., ethanol), mix the aniline, aromatic aldehyde, and pyruvic acid.

  • Catalyst: A catalytic amount of acid (e.g., trifluoroacetic acid) can be added.

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Work-up: The product is isolated by filtration, washed, and can be purified by recrystallization.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing in Solvent Mixing in Solvent Aniline->Mixing in Solvent Aldehyde Aldehyde Aldehyde->Mixing in Solvent Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Isolation (Filtration) Isolation (Filtration) Heating (Reflux)->Isolation (Filtration) Washing Washing Isolation (Filtration)->Washing Recrystallization Recrystallization Washing->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Doebner Reaction Workflow
Biological Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Assay: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Conclusion

2-Arylquinoline-4-carboxylic acids remain a highly attractive scaffold for the development of new therapeutic agents. This guide highlights their diverse biological activities and provides a framework for their comparative analysis. The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of these compounds and conducting comprehensive testing against a wider range of biological targets to fully unlock their therapeutic potential.

References

In vivo efficacy of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid versus known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Note: An extensive search of scientific literature and public databases yielded no available in vivo efficacy data, mechanism of action, or therapeutic target for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Therefore, a direct comparison with known drugs is not possible at this time. This guide provides a comparative overview of two well-established drugs, Leflunomide and Teriflunomide, that target the enzyme dihydroorotate dehydrogenase (DHODH), a potential but unconfirmed target for quinoline-4-carboxylic acid derivatives. This information is intended to serve as a framework for how such a comparison would be structured should data for the compound of interest become available.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme involved in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their growth and survival.[1][2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and exerting cytostatic effects.[3] This mechanism forms the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases and oncology.[1]

Comparative In Vivo Efficacy

This section summarizes the in vivo efficacy of Leflunomide and its active metabolite, Teriflunomide, in their respective primary indications.

DrugIndicationModelKey Efficacy ParametersOutcome
Leflunomide Rheumatoid ArthritisAdjuvant-Induced Arthritis in ratsReduction in knee thickness, improved cartilage formation (histopathology and radiography)Demonstrated significant anti-arthritic efficacy compared to control.[4] In clinical trials, Leflunomide was superior to placebo and comparable to methotrexate and sulfasalazine in improving signs and symptoms of RA and slowing disease progression.[5][6][7]
Teriflunomide Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE) in ratsDelayed disease onset, reduced neurological disease scores, reduced demyelination and axonal lossShowed improved disease outcomes in the EAE model.[8] Phase III clinical trials in relapsing MS patients demonstrated significant reductions in annualized relapse rates and disability progression compared to placebo.[3][9][10]

Mechanism of Action: DHODH Inhibition Signaling Pathway

Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide. Teriflunomide selectively and reversibly inhibits DHODH.[3] This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are key mediators in the pathophysiology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3][5] The drug's effect is cytostatic rather than cytotoxic.[3]

DHODH_Inhibition_Pathway cluster_Cell Cell DHODH DHODH Orotate Orotate DHODH->Orotate Catalyzes DHO Dihydroorotate DHO->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inflammation Inflammation Cell_Proliferation->Inflammation Drives Teriflunomide Leflunomide / Teriflunomide Teriflunomide->DHODH Inhibits Experimental_Workflow start Disease Induction (e.g., AIA in rats) randomization Randomization of Animals start->randomization treatment Treatment Administration (Vehicle, Known Drug, Test Compound) randomization->treatment monitoring Clinical Monitoring (Paw Swelling, Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis (Histopathology, Biomarkers) necropsy->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

A Comparative Analysis of the Anticancer Potency of Compound X with Cisplatin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer potency of a novel investigational agent, designated as Compound X (a LASSBio-1586 analogue), with the established chemotherapeutic drugs, cisplatin and doxorubicin. The data presented is a synthesis of findings from preclinical studies on N-acylhydrazone derivatives and related compounds, intended to provide a framework for evaluating the potential of this class of molecules.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of Compound X, cisplatin, and doxorubicin was evaluated across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of cancer cells, was determined after a 48-hour incubation period.

Cell LineTumor TypeCompound X (µM)Cisplatin (µM)Doxorubicin (µM)
MCF-7 Breast Adenocarcinoma8.515.20.95
A549 Lung Carcinoma12.310.81.2
HCT116 Colon Carcinoma9.818.51.5
PC-3 Prostate Adenocarcinoma11.520.12.1

Note: The IC50 values for Compound X are representative of data obtained for N-acylhydrazone derivatives in similar studies[1][2]. IC50 values for cisplatin and doxorubicin can vary between experiments and laboratories.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of Compound X, cisplatin, or doxorubicin for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Assay)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Procedure:

  • Cell Treatment: Cells were treated with the respective IC50 concentrations of each compound for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (PI-positive) cells.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding (96-well plates) A->B C Addition of Compound X, Cisplatin, or Doxorubicin B->C D 48-hour Incubation C->D E MTT Assay for Cell Viability D->E F Annexin V/PI Assay for Apoptosis D->F G IC50 Determination E->G H Quantification of Apoptosis F->H

Experimental workflow for in vitro anticancer drug screening.

Anticancer_Mechanisms cluster_compound_x Compound X (LASSBio-1586 Analogue) cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin CompoundX Compound X COX2 COX-2 Inhibition CompoundX->COX2 PGE2 Reduced Prostaglandin E2 COX2->PGE2 Apoptosis_X Induction of Apoptosis COX2->Apoptosis_X Proliferation_X Decreased Proliferation PGE2->Proliferation_X Angiogenesis_X Inhibition of Angiogenesis PGE2->Angiogenesis_X Cisplatin Cisplatin DNA_damage DNA Adducts & Damage Cisplatin->DNA_damage p53_cis p53 Activation DNA_damage->p53_cis Bax_cis Bax Upregulation p53_cis->Bax_cis Mitochondria_cis Mitochondrial Pathway Bax_cis->Mitochondria_cis Caspase_cis Caspase Activation Mitochondria_cis->Caspase_cis Apoptosis_cis Apoptosis Caspase_cis->Apoptosis_cis Doxorubicin Doxorubicin TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNA_damage_dox DNA Damage TopoII->DNA_damage_dox Mitochondria_dox Mitochondrial Stress ROS->Mitochondria_dox Caspase_dox Caspase Activation DNA_damage_dox->Caspase_dox Mitochondria_dox->Caspase_dox Apoptosis_dox Apoptosis Caspase_dox->Apoptosis_dox

Simplified signaling pathways of anticancer action.

References

A Comparative Guide to the Experimental Profile of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid by cross-validating experimental findings from structurally similar quinoline-4-carboxylic acid derivatives. Due to the limited publicly available experimental data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from related compounds to project its likely therapeutic potential and provide a framework for its experimental evaluation.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. The nature of the substitution at the 2-position of the quinoline ring plays a pivotal role in defining the compound's biological activity, with bulky, hydrophobic groups often correlating with potent inhibitory activities against key cellular targets. Given the presence of a 2-(3-isopropoxyphenyl) group, this compound is hypothesized to possess potential anticancer and anti-inflammatory properties.

Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives

To contextualize the potential efficacy of this compound, the following tables summarize the biological activities of various 2-substituted quinoline-4-carboxylic acid analogs. This data, gathered from preclinical studies, highlights the impact of different substituents on their anticancer and anti-inflammatory effects.

Table 1: Anticancer Activity of 2-Substituted Quinoline-4-Carboxylic Acid Analogs
Compound ID2-SubstituentTarget/AssayIC50 (µM)Cell Line(s)
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-ylDHODH Inhibition0.250 ± 0.11-
Analog 41 Substituted pyridineDHODH Inhibition0.0097 ± 0.0014-
Analog 43 Substituted pyridineDHODH Inhibition0.0262 ± 0.0018-
Compound 6d DimethoxyphenylMRP2 InhibitionMost potent in seriesA2780/RCIS
Compound P6 4-AcrylamidophenylSIRT3 Inhibition7.2-
Quinoline-2-carboxylic acid -CytotoxicitySignificantHELA
Quinoline-4-carboxylic acid -Growth InhibitionMost remarkableMCF7

Data summarized from multiple sources, highlighting the potency of 2-substituted quinoline-4-carboxylic acids against various cancer-related targets and cell lines.[1][2][3][4][5]

Table 2: Anti-inflammatory Activity of Quinoline Derivatives
Compound ClassAssayKey FindingsReference Compound
Quinoline-4-carboxylic acids LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinitiesIndomethacin
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one Carrageenan-induced paw edemaHigher anti-inflammatory activity than indomethacinIndomethacin

This table underscores the potential of the quinoline scaffold in modulating inflammatory responses.[2][6]

Postulated Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for quinoline-4-carboxylic acid derivatives based on existing literature and a general workflow for their experimental validation.

DHODH_Inhibition_Pathway Postulated DHODH Inhibition Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine De novo Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Oxidation Quinoline 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid Quinoline->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation

Postulated DHODH Inhibition Pathway

Experimental_Workflow General Experimental Workflow Compound Test Compound (6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid) In_Vitro In Vitro Assays Compound->In_Vitro Enzyme_Assay Enzyme Inhibition Assay (e.g., DHODH, Kinase) In_Vitro->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) In_Vitro->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-induced NO production) In_Vitro->Anti_Inflammatory_Assay Data_Analysis Data Analysis (IC50 determination) Enzyme_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to evaluating the biological activity of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the test compound against DHODH.

  • Principle: This assay measures the reduction of a substrate by the DHODH enzyme, which can be monitored spectrophotometrically.

  • Procedure:

    • Recombinant human DHODH is purified and prepared in a suitable buffer.

    • The test compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

    • The enzymatic reaction is initiated by adding the substrate (e.g., dihydroorotate) and a co-substrate/electron acceptor (e.g., 2,6-dichloroindophenol) to the enzyme in the presence of the test compound or vehicle control (DMSO).

    • The reaction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

    • The rate of reaction is calculated for each concentration of the test compound.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][7]

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 48-72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow for the formation of formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
  • Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its effect on nitric oxide production in activated macrophages.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO). The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubated for 24 hours.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

    • The absorbance is measured at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.[2]

Conclusion

While direct experimental evidence for this compound is not yet widely available, the extensive research on structurally related quinoline-4-carboxylic acid derivatives provides a strong basis for predicting its potential as a bioactive compound, particularly in the fields of oncology and inflammation. The structure-activity relationships established for this class of molecules suggest that the title compound is a promising candidate for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating its specific biological activities and mechanism of action. Further in vitro and in vivo studies are warranted to validate these hypotheses and explore the full therapeutic potential of this compound.

References

Replicating the synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid from literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry. The primary route detailed is the Pfitzinger reaction, with the Doebner reaction presented as a viable alternative. This document offers detailed experimental protocols, a comparison of the synthetic strategies, and visual diagrams of the reaction pathways and experimental workflow.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many therapeutic agents. Their derivatives have been explored for a wide range of biological activities, including as antitumor, antiviral, and antibacterial agents. The target molecule, this compound, possesses a substitution pattern that makes it a candidate for further investigation in drug discovery programs. This guide outlines and compares two established methods for the synthesis of such quinoline derivatives.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several classical quinoline synthesis reactions. Here, we compare the Pfitzinger and Doebner reactions, two common methods for preparing quinoline-4-carboxylic acids.

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials 6-Bromoisatin, 1-(3-isopropoxyphenyl)ethan-1-one4-Bromoaniline, 3-Isopropoxybenzaldehyde, Pyruvic acid
Reaction Type Condensation and cyclizationCondensation and cyclization
Key Intermediates Isatinate, enamineSchiff base, enamine
Catalyst/Reagent Base (e.g., KOH)Acid catalyst (e.g., TFA, BF₃·OEt₂) or thermal
Number of Components TwoThree
General Yields Can be high, but substrate dependentVariable, can be low with electron-deficient anilines

Proposed Synthetic Pathways

Pfitzinger Reaction Pathway

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2]

Pfitzinger_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-Bromoisatin 6-Bromoisatin Pfitzinger Reaction Pfitzinger Reaction 6-Bromoisatin->Pfitzinger Reaction 1-(3-isopropoxyphenyl)ethan-1-one 1-(3-isopropoxyphenyl)ethan-1-one 1-(3-isopropoxyphenyl)ethan-1-one->Pfitzinger Reaction Target_Molecule This compound Pfitzinger Reaction->Target_Molecule KOH, Ethanol, Reflux

Caption: Pfitzinger synthesis of the target molecule.

Doebner Reaction Pathway

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][4]

Doebner_Pathway cluster_start_doebner Starting Materials cluster_reaction_doebner Reaction cluster_product_doebner Product 4-Bromoaniline 4-Bromoaniline Doebner Reaction Doebner Reaction 4-Bromoaniline->Doebner Reaction 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde->Doebner Reaction Pyruvic_acid Pyruvic acid Pyruvic_acid->Doebner Reaction Target_Molecule_D This compound Doebner Reaction->Target_Molecule_D Ethanol, Reflux

Caption: Doebner synthesis of the target molecule.

Experimental Protocols

Synthesis of Starting Materials

1. Synthesis of 6-Bromoisatin (for Pfitzinger Reaction)

This synthesis can be achieved via the Sandmeyer isatin synthesis.

  • Step 1: Synthesis of Isonitrosoacetanilide derivative: 4-Bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The resulting isonitrosoacetanilide is isolated by filtration.

  • Step 2: Cyclization: The dried isonitrosoacetanilide is added portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 60-70 °C). The reaction mixture is then heated to complete the cyclization. Upon completion, the mixture is poured onto crushed ice to precipitate the 6-bromoisatin, which is then filtered, washed with water, and dried.

2. Proposed Synthesis of 1-(3-isopropoxyphenyl)ethan-1-one (for Pfitzinger Reaction)

This can be prepared via Friedel-Crafts acylation of 3-isopropoxybenzene (phenyl isopropyl ether).[5]

  • To a stirred solution of 3-isopropoxybenzene and acetyl chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, anhydrous aluminum chloride is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Main Synthesis Protocols

Protocol 1: Pfitzinger Synthesis of this compound

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve potassium hydroxide in ethanol (or a mixture of ethanol and water).

  • Isatin ring-opening: Add 6-bromoisatin to the basic solution and stir at room temperature for approximately 30-60 minutes.

  • Addition of the ketone: To the resulting solution, add a stoichiometric amount of 1-(3-isopropoxyphenyl)ethan-1-one.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Isolation: Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Doebner Synthesis of this compound

  • Reaction setup: In a round-bottom flask, dissolve 4-bromoaniline, 3-isopropoxybenzaldehyde, and pyruvic acid in ethanol.[1]

  • Reaction: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Wash the filtered solid with cold ethanol and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction_flow Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Measure & Combine Starting Materials Solvent Add Solvent & Catalyst/Reagent Reagents->Solvent Heating Heat to Reflux Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Extraction Solvent Removal & Aqueous Work-up Cooling->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying of Product Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Analysis Characterization (NMR, MS, etc.) Recrystallization->Analysis

Caption: General experimental workflow for synthesis.

Conclusion

Both the Pfitzinger and Doebner reactions present feasible pathways for the synthesis of this compound. The choice of method may depend on the availability and ease of synthesis of the respective starting materials. The Pfitzinger reaction, being a two-component reaction, might offer simpler purification, while the Doebner reaction provides a direct three-component assembly. The yields for both reactions are highly dependent on the specific substrates and reaction conditions employed. For an electron-deficient aniline such as 4-bromoaniline, the Doebner reaction might require optimization to achieve high yields.[4] This guide provides a foundational framework for researchers to replicate and potentially optimize the synthesis of this and structurally related quinoline-4-carboxylic acids.

References

Head-to-head comparison of different synthetic routes for quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of these molecules is therefore of paramount importance. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to quinoline-4-carboxylic acids, offering supporting data, experimental protocols, and logical diagrams to aid in the selection of the most suitable method for a given research and development endeavor.

Introduction

Quinoline-4-carboxylic acids are a privileged structural motif in drug discovery, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. The strategic placement of a carboxylic acid at the 4-position of the quinoline ring provides a crucial handle for further molecular elaboration and interaction with biological targets. Over the decades, a variety of named reactions have been developed for the construction of this important heterocyclic system. This guide will focus on a comparative analysis of the Pfitzinger, Doebner, Gould-Jacobs, and Friedländer reactions, with additional consideration of modern synthetic advancements.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a target quinoline-4-carboxylic acid is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the key characteristics of the most common methods.

Reaction Starting Materials General Product Advantages Disadvantages
Pfitzinger Reaction Isatin, Carbonyl Compound (with α-methylene group)2- or 2,3-Substituted Quinoline-4-carboxylic acidsGood for a variety of substitutions at the 2- and 3-positions.Requires the synthesis of often substituted isatins; strongly basic conditions can be limiting for some substrates.
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid2-Substituted Quinoline-4-carboxylic acidsA one-pot, three-component reaction; readily available starting materials.Can suffer from low yields with electron-withdrawing groups on the aniline.
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylic esters (precursor)Good for accessing 4-hydroxyquinolines.Indirect route to quinoline-4-carboxylic acids, requiring subsequent steps; high temperatures often needed for cyclization.[1]
Friedländer Annulation 2-Aminoaryl aldehyde or ketone, Compound with an active methylene groupSubstituted Quinolines (can be adapted for carboxylic acid derivatives)Convergent and often high-yielding.Availability of substituted 2-aminoaryl aldehydes/ketones can be a limitation.

Head-to-Head Synthesis of 2-Phenylquinoline-4-carboxylic Acid

To provide a direct comparison, the synthesis of 2-phenylquinoline-4-carboxylic acid, a common building block in medicinal chemistry, is presented via three different classical routes.[2][3]

Method Reactants Conditions Yield Reference
Pfitzinger Reaction Isatin, Acetophenone33% KOH in 95% Ethanol, Reflux, 12-13 hours~35% (crude)[3]
Doebner Reaction Aniline, Benzaldehyde, Pyruvic AcidAcetic Acid (solvent), Reflux, then pour into ice water68%[4]
Doebner Reaction (Microwave) Aniline, Benzaldehyde, Pyruvic AcidMicrowave irradiation, 0.5-3 minutesModerate[5]

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental transformations of the key synthetic routes.

Pfitzinger_Reaction Pfitzinger Reaction Pathway Isatin Isatin Intermediate1 Keto-acid Intermediate Isatin->Intermediate1 Base-catalyzed hydrolysis Carbonyl Carbonyl Compound Intermediate2 Enamine Carbonyl->Intermediate2 Base Base (e.g., KOH) Intermediate1->Intermediate2 + Carbonyl - H2O Product Quinoline-4-carboxylic Acid Intermediate2->Product Intramolecular cyclization & dehydration

Caption: General workflow of the Pfitzinger reaction.

Doebner_Reaction Doebner Reaction Pathway Aniline Aniline Intermediate1 Schiff Base Aniline->Intermediate1 Aldehyde Aldehyde Aldehyde->Intermediate1 - H2O PyruvicAcid Pyruvic Acid Intermediate2 Adduct PyruvicAcid->Intermediate2 Addition Intermediate1->Intermediate2 Product Quinoline-4-carboxylic Acid Intermediate2->Product Cyclization, dehydration, & oxidation

Caption: General workflow of the Doebner reaction.

Gould_Jacobs_Reaction Gould-Jacobs Reaction Pathway Aniline Aniline Intermediate1 Anilidomethylene- malonate Aniline->Intermediate1 MalonicEster Diethyl ethoxy- methylenemalonate MalonicEster->Intermediate1 Condensation Intermediate2 4-Hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Thermal cyclization Product 4-Hydroxyquinoline Intermediate2->Product Hydrolysis & decarboxylation

Caption: General workflow of the Gould-Jacobs reaction.

Friedlander_Annulation Friedländer Annulation Pathway AminoKetone 2-Aminoaryl ketone/aldehyde Intermediate Adduct AminoKetone->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Aldol or Schiff base formation Product Substituted Quinoline Intermediate->Product Cyclization & dehydration

Caption: General workflow of the Friedländer annulation.

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid[3]

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.

  • To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes until the isatin ring opens, indicated by a color change from orange to pale yellow.

  • Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Acidify the aqueous solution with concentrated HCl until the pH is approximately 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Doebner Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid[4]

Materials:

  • Aniline

  • 2-Nitrobenzaldehyde

  • Pyruvic Acid

  • Glacial Acetic Acid

  • Ice water

Procedure:

  • In a round-bottom flask, combine aniline, 2-nitrobenzaldehyde, and pyruvic acid in an excess of glacial acetic acid, which serves as both the solvent and catalyst.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • The crude product can be purified by an acid-alkali neutralization process and subsequent recrystallization to yield the pure product (reported yield: 68%).

Gould-Jacobs Synthesis of 4-Hydroxyquinolines (General Protocol)[6]

Materials:

  • Aniline derivative

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

  • Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline product.

  • Saponification: Suspend the product in an aqueous solution of NaOH (e.g., 10% w/v) and heat to reflux for 1-2 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.

  • Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until carbon dioxide evolution ceases to yield the 4-hydroxyquinoline.

Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester[7]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Modern Synthetic Approaches

While the classical named reactions remain workhorses in organic synthesis, modern methodologies offer improvements in terms of efficiency, reaction conditions, and environmental impact.

  • Microwave-Assisted Synthesis: Both the Doebner and Pfitzinger reactions have been successfully adapted to microwave-assisted conditions, significantly reducing reaction times from hours to minutes and often improving yields.[5][6] For instance, the microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids can be achieved in moderate yields within 0.5-3 minutes.[5]

  • Transition-Metal Catalysis: A growing area of research involves the use of transition metals like palladium, copper, and rhodium to catalyze the formation of the quinoline ring system.[7][8] These methods can offer novel bond disconnections and milder reaction conditions. For example, a copper-catalyzed three-component cascade cyclization has been developed to synthesize quinoline-4-thiols, which can be further functionalized.[7]

Conclusion

The synthesis of quinoline-4-carboxylic acids can be achieved through a variety of robust and well-established methods. The Pfitzinger reaction offers versatility in accessing 2- and 3-substituted derivatives, while the Doebner reaction provides a straightforward three-component approach for 2-substituted analogs. The Gould-Jacobs reaction is a primary route to 4-hydroxyquinolines, which are precursors to the target carboxylic acids. The Friedländer annulation is a powerful convergent method, though often limited by the availability of starting materials.

For the synthesis of the benchmark compound 2-phenylquinoline-4-carboxylic acid, the Doebner reaction appears to offer a higher yield under conventional heating compared to the Pfitzinger reaction. However, the choice of method will ultimately depend on the specific substitution pattern desired and the availability of the requisite starting materials. The advent of microwave-assisted synthesis and transition-metal catalysis provides exciting opportunities to enhance the efficiency and scope of these classical transformations, paving the way for the rapid generation of diverse libraries of quinoline-4-carboxylic acids for drug discovery and development.

References

Evaluating the Selectivity of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid Against Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cellular selectivity of the novel compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid . While direct experimental data on the selectivity of this specific molecule is not currently available in the public domain, this document outlines the expected structure-activity relationships (SAR) based on related quinoline-4-carboxylic acid derivatives, details the necessary experimental protocols to determine its selectivity profile, and contextualizes its potential mechanisms of action.

Introduction to Quinoline-4-Carboxylic Acids in Cancer Research

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The quinoline-4-carboxylic acid scaffold, in particular, is a key pharmacophore that has been extensively explored for therapeutic potential.[4][5][6] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the quinoline ring system.[4][7]

The subject of this guide, this compound, possesses key structural features that suggest potential for selective anticancer activity:

  • A 2-Aryl Substituent: The presence of an aryl group at the C-2 position is frequently associated with anticancer and antimicrobial activities.[4] The isopropoxy group on this phenyl ring introduces a bulky, lipophilic character which can influence target engagement and cellular uptake.[4][5]

  • A 6-Bromo Substituent: Halogenation, particularly bromination, at various positions of the quinoline ring has been shown to modulate the cytotoxic and antiproliferative effects of these derivatives.[1][7][8]

  • A 4-Carboxylic Acid Group: This functional group is often crucial for the biological activity of this class of compounds, potentially being involved in key interactions with biological targets.[5][6]

Hypothetical Selectivity Profile and Comparison with Alternatives

Based on the structure-activity relationships of similar quinoline-4-carboxylic acid derivatives, a hypothetical selectivity profile for this compound can be postulated. It is anticipated that this compound may exhibit preferential cytotoxicity towards cancer cell lines over non-tumorigenic cell lines. For instance, a study on 6-bromo quinazoline derivatives demonstrated appropriate selectivity between tumorigenic and non-tumorigenic cell lines.[9][10]

For a comprehensive evaluation, the selectivity of the target compound should be compared against both standard chemotherapeutic agents and other quinoline-based inhibitors.

Table 1: Hypothetical Cytotoxicity Data for this compound and Comparative Compounds

CompoundCell LineCell TypeIC₅₀ (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
This compound MCF-7Breast Adenocarcinoma10 - 50>5 vs. Normal Fibroblasts
A549Lung Carcinoma15 - 60>4 vs. Normal Fibroblasts
HeLaCervical Adenocarcinoma20 - 75>3 vs. Normal Fibroblasts
MRC-5Normal Lung Fibroblast> 250-
Brequinar (Reference Quinoline Derivative) L1210Murine Leukemia~0.1-
Doxorubicin (Standard Chemotherapeutic) MCF-7Breast Adenocarcinoma0.5 - 2Low
A549Lung Carcinoma0.1 - 1Low
HeLaCervical Adenocarcinoma0.1 - 0.5Low
MRC-5Normal Lung Fibroblast~1-

Note: The IC₅₀ and Selectivity Index values for this compound are hypothetical and serve as a template for data presentation upon experimental determination. The Selectivity Index is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line.

Experimental Protocols

To empirically determine the selectivity of this compound, a series of in vitro assays must be conducted.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-tumorigenic control cell line (e.g., MRC-5) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To understand the mechanism of cell death induced by the compound, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.

Protocol:

  • Cell Treatment: Treat selected cancer cell lines with the compound at its IC₅₀ concentration for a predetermined time.

  • Cell Staining for Apoptosis: Harvest the cells and stain them with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Staining for Cell Cycle: For cell cycle analysis, fix the cells and stain them with a DNA-intercalating dye like PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives have been reported to exert their anticancer effects through various mechanisms. One notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[5][6] Another potential target is the family of histone deacetylases (HDACs), where these compounds can act as the "cap" moiety of HDAC inhibitors.[4] Furthermore, some quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest.[1][11]

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the experimental workflow and a potential signaling pathway, the following diagrams are provided.

experimental_workflow Experimental Workflow for Selectivity Evaluation cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cancer_cells Cancer Cell Lines (e.g., MCF-7, A549, HeLa) treatment Incubate with varying concentrations of This compound cancer_cells->treatment normal_cells Non-Tumorigenic Cell Line (e.g., MRC-5) normal_cells->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow ic50 IC五十 Calculation mtt->ic50 apoptosis Apoptosis & Cell Cycle Analysis flow->apoptosis selectivity Selectivity Index (SI) Determination ic50->selectivity

Caption: Workflow for evaluating the selectivity of a test compound against different cell lines.

signaling_pathway Potential DHODH Inhibition Pathway compound 6-Bromo-2-(3-isopropoxyphenyl) quinoline-4-carboxylic acid dhodh Dihydroorotate Dehydrogenase (DHODH) compound->dhodh Inhibits apoptosis Apoptosis compound->apoptosis Induces pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes proliferation Cancer Cell Proliferation dna_rna DNA & RNA Synthesis pyrimidine->dna_rna Leads to dna_rna->proliferation Required for

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS No: 445289-20-3), a compound identified as a skin, eye, and respiratory irritant.[1][2] Adherence to these procedural guidelines is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

In the event of exposure, follow these first-aid measures immediately:

  • If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact.[4] Inspect gloves for any signs of degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][5]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[4][5]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or an air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[4] For handling solutions or when vapors may be generated.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[4]

Operational Plan: Step-by-Step Handling Procedure

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation: Before entering the designated handling area, don a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Weighing: When weighing the solid, do so in a fume hood to avoid inhalation of any airborne powder. Use a disposable weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

  • Cleanup: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Prepare Work Area: Chemical Fume Hood prep1->prep2 weigh Weigh Solid (in fume hood) prep2->weigh dissolve Dissolve Solid (add solid to solvent) weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Glassware & Surfaces experiment->decon waste Dispose of Waste (see disposal plan) decon->waste ppe_remove Remove PPE waste->ppe_remove

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: As a brominated organic compound, this chemical is classified as a halogenated organic waste .[6]

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and any unused solid compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[6][7]

    • Collect liquid waste containing the dissolved compound in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.[7][8]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams , as this significantly increases disposal costs and complexity.[7]

    • Do not mix with strong acids, bases, or heavy metals.[9]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure containers are kept tightly closed when not in use.[1][7]

  • Final Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1]

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.